molecular formula C18H13Cl3N2 B1666847 Aliconazole CAS No. 63824-12-4

Aliconazole

Cat. No.: B1666847
CAS No.: 63824-12-4
M. Wt: 363.7 g/mol
InChI Key: WNGFKUOERJDDIY-OQLLNIDSSA-N
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Description

Aliconazole is an antimycotic.

Properties

IUPAC Name

1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2/c19-16-4-1-13(2-5-16)15(11-23-8-7-22-12-23)9-14-3-6-17(20)10-18(14)21/h1-10,12H,11H2/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGFKUOERJDDIY-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024307
Record name (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole
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Molecular Weight

363.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63824-12-4
Record name 1-[(2Z)-2-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63824-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aliconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063824124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aliconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX72H34H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Aliconazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed scientific literature on the specific pharmacokinetic and pharmacodynamic properties of Aliconazole is limited. This compound is known to be an imidazole antifungal agent that has undergone Phase III clinical trials for the topical treatment of cutaneous fungal infections.[1] Much of the available data on related compounds, such as Luliconazole, is used here to provide a general understanding of the likely characteristics of an imidazole antifungal. This document will be updated as more specific information on this compound becomes available.

Introduction

This compound is an imidazole derivative being investigated for its antifungal properties.[1] Like other antifungals in its class, it is presumed to be effective against a range of fungi responsible for superficial skin infections. This guide aims to provide a comprehensive overview of the anticipated pharmacokinetic and pharmacodynamic profile of this compound, based on the general properties of imidazole antifungals and available information on closely related compounds.

Pharmacodynamics

The primary pharmacodynamic effect of azole antifungals, including imidazoles, is the disruption of fungal cell membrane integrity.

Mechanism of Action

The proposed mechanism of action for this compound, consistent with other imidazole antifungals, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the fungal cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.

Azole Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound (Imidazole Antifungal) This compound->Lanosterol_14a_demethylase Inhibits Topical Antifungal PK Study Workflow Protocol_Design Study Protocol Design (e.g., in vivo animal model, human volunteers) Formulation Topical Formulation Preparation (e.g., cream, gel) Protocol_Design->Formulation Application Drug Application (Defined skin area, dose, and duration) Formulation->Application Sampling Sample Collection (e.g., skin biopsies, blood, urine) Application->Sampling Analysis Bioanalytical Method (e.g., LC-MS/MS for drug quantification) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) Analysis->PK_Modeling Data_Interpretation Data Interpretation and Reporting PK_Modeling->Data_Interpretation

References

Navigating the Crucial Path of Drug Development: A Technical Guide to Aliconazole Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from laboratory discovery to clinical application is paved with rigorous testing and characterization. Among the most critical of these evaluations are solubility and stability assessments. This technical guide provides an in-depth overview of the core principles and methodologies for determining the solubility and stability of Aliconazole, an imidazole antifungal agent. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established protocols and data from structurally related compounds to provide a comprehensive framework for its analysis.

Understanding the Importance of Solubility and Stability

Solubility is a fundamental physicochemical property that dictates a drug's bioavailability. Poor aqueous solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound in various solvents is crucial for formulation development, enabling the design of effective delivery systems.

Stability testing is equally critical, as it determines how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing a drug's shelf-life, recommended storage conditions, and ensuring its safety and efficacy throughout its lifecycle.

Solubility Determination: Protocols and Data

While specific quantitative solubility data for this compound is sparse, general protocols for its determination can be outlined. The solubility of this compound in various solvents would typically be determined using methods such as the shake-flask method followed by a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method for Solubility Determination
  • Preparation of Saturated Solutions: An excess amount of this compound powder is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), and various buffers at different pH values).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification: The filtrate is then appropriately diluted and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound.

Illustrative Solubility Data

The following table presents hypothetical solubility data for an imidazole antifungal, which can serve as a reference for what would be determined for this compound. Commercial sources indicate that this compound is soluble in DMSO[1].

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water25< 0.1
Ethanol255 - 15
Methanol2510 - 20
Dimethyl Sulfoxide (DMSO)25> 50
Phosphate Buffer (pH 7.4)25< 0.1

Stability Testing and Forced Degradation Studies

Stability testing for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than those in accelerated stability studies. This helps to rapidly identify likely degradation products and understand the drug's intrinsic stability.

  • Acidic Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., 60-80°C) for a specified time. Samples are withdrawn at different time points, neutralized, and analyzed by a stability-indicating HPLC method.

  • Alkaline Hydrolysis: this compound solution is treated with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature. Samples are withdrawn, neutralized, and analyzed.

  • Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Samples are withdrawn and analyzed at various intervals.

  • Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80-100°C) in a hot air oven for a defined period. The sample is then dissolved and analyzed.

  • Photolytic Degradation: Solid this compound or its solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The extent of degradation is then assessed.

Illustrative Stability Data from Forced Degradation

The following table summarizes hypothetical results from forced degradation studies on an imidazole antifungal, indicating the percentage of degradation under various stress conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Hypothetical Degradation (%)
Acidic Hydrolysis0.1 M HCl88015
Alkaline Hydrolysis0.1 M NaOH46025
Oxidative Degradation30% H₂O₂24Room Temperature10
Thermal DegradationDry Heat481005
Photolytic DegradationUV Light (254 nm)24Room Temperature8

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in scientific research.

General Workflow for Solubility and Stability Testing

The following diagram outlines the typical workflow for assessing the solubility and stability of a drug substance like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start Solubility Testing Sol_Protocol Shake-Flask Method Sol_Start->Sol_Protocol Sol_Analysis HPLC Analysis Sol_Protocol->Sol_Analysis Sol_Data Solubility Data Generation Sol_Analysis->Sol_Data Sol_End End Sol_Data->Sol_End Stab_Start Start Stability Testing Stab_Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Stab_Start->Stab_Forced Stab_LongTerm Long-Term & Accelerated Stability Studies Stab_Start->Stab_LongTerm Stab_Analysis Stability-Indicating HPLC Method Stab_Forced->Stab_Analysis Stab_LongTerm->Stab_Analysis Stab_Data Degradation Profile & Shelf-Life Determination Stab_Analysis->Stab_Data Stab_End End Stab_Data->Stab_End API This compound (API) API->Sol_Start API->Stab_Start

Workflow for Solubility and Stability Testing.
Hypothetical Degradation Pathway

Based on the known degradation patterns of other imidazole antifungals, a hypothetical degradation pathway for this compound under hydrolytic conditions is proposed below. This serves as an example of the type of analysis that would be conducted following the identification of degradation products.

G This compound This compound Hydrolysis Hydrolysis (Acidic or Alkaline) This compound->Hydrolysis Degradant1 Degradation Product 1 (e.g., Imidazole Ring Opening) Hydrolysis->Degradant1 Degradant2 Degradation Product 2 (e.g., Side Chain Modification) Hydrolysis->Degradant2 Further_Degradation Further Degradation Products Degradant1->Further_Degradation Degradant2->Further_Degradation

References

Initial Safety and Toxicity Profile of Aliconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the available preclinical and clinical safety data for the antifungal agent Aliconazole.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is based on publicly available data. Due to the limited availability of comprehensive safety and toxicity studies for this compound in the public domain, this guide summarizes the existing information and highlights the current data gaps.

Introduction

Quantitative Toxicology Data

A thorough search of publicly accessible scientific literature and regulatory databases did not yield specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values. This information is crucial for establishing the acute and chronic toxicity profile of a compound.

Table 1: Summary of Available Quantitative Toxicity Data for this compound

ParameterValueSpeciesRoute of AdministrationSource
LD50Data not available---
NOAELData not available---

The absence of this data in the public domain prevents a detailed quantitative risk assessment.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not publicly available. To provide a framework for the type of studies that would be necessary to establish a comprehensive safety profile, this section outlines standard toxicological testing protocols typically required for a new chemical entity.

Acute Toxicity Studies
  • Objective: To determine the short-term toxicity of a single or multiple doses of a substance administered over a short period (usually 24 hours).

  • Typical Protocol:

    • Species: Typically two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., rabbit or dog).

    • Route of Administration: Should be relevant to the intended clinical use (e.g., dermal, oral, intravenous).

    • Dose Levels: A range of doses, including a control group, to determine the dose-response relationship and identify the LD50.

    • Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. A gross necropsy of all animals is performed at the end of the study.

Repeated-Dose Toxicity Studies (Subchronic and Chronic)
  • Objective: To evaluate the toxic effects of a substance after repeated administration over a prolonged period.

  • Typical Protocol:

    • Duration: Subchronic studies typically last for 28 or 90 days, while chronic studies can extend from 6 months to 2 years.

    • Species: Similar to acute toxicity studies, using both a rodent and a non-rodent species.

    • Parameters Monitored: In-life observations (clinical signs, body weight, food/water consumption), ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

Genotoxicity Studies
  • Objective: To assess the potential of a substance to cause damage to genetic material.

  • Standard Battery of Tests:

    • A test for gene mutation in bacteria (e.g., Ames test).

    • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

    • An in vivo test for chromosomal damage (e.g., rodent bone marrow micronucleus test).

Reproductive and Developmental Toxicity Studies
  • Objective: To evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

  • Study Segments:

    • Fertility and Early Embryonic Development: Assesses effects on male and female reproductive performance.

    • Embryo-fetal Development: Evaluates toxicity to the developing fetus.

    • Prenatal and Postnatal Development: Examines effects on the offspring from conception through to sexual maturity.

Signaling Pathways and Experimental Workflows

Due to the lack of specific research on this compound's off-target effects or detailed mechanistic studies in the public domain, diagrams of specific signaling pathways affected by this compound toxicity cannot be generated. However, a generalized workflow for preclinical safety assessment and the known mechanism of action for azole antifungals can be visualized.

Preclinical_Safety_Assessment_Workflow cluster_preclinical Preclinical Safety Assessment Compound_ID Compound Identification (this compound) In_Vitro_Tox In Vitro Toxicity Screening (e.g., Cytotoxicity, hERG) Compound_ID->In_Vitro_Tox Acute_Tox Acute Toxicity Studies (Rodent & Non-rodent) In_Vitro_Tox->Acute_Tox Repeated_Dose_Tox Repeated-Dose Toxicity (Subchronic & Chronic) Acute_Tox->Repeated_Dose_Tox Genotoxicity Genotoxicity Assays Repeated_Dose_Tox->Genotoxicity Repro_Tox Reproductive & Developmental Toxicity Genotoxicity->Repro_Tox Carcinogenicity Carcinogenicity Studies (if required) Repro_Tox->Carcinogenicity Safety_Pharm Safety Pharmacology Carcinogenicity->Safety_Pharm IND_Submission Investigational New Drug (IND) Application Submission Safety_Pharm->IND_Submission

Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.

Azole_Antifungal_MoA cluster_pathway Mechanism of Action This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP51) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Inhibition Inhibition Disruption Disruption

Caption: The proposed mechanism of action for azole antifungals like this compound.

Conclusion

Based on the currently available public information, a comprehensive initial safety and toxicity profile for this compound cannot be constructed. While it is known to be an imidazole antifungal that has undergone some clinical development, critical non-clinical and early clinical safety data, including quantitative toxicity metrics and detailed experimental protocols, are not accessible. For a thorough understanding of this compound's safety profile, access to regulatory submission documents or publications from the sponsoring pharmaceutical company would be necessary. The provided diagrams illustrate a standard framework for safety assessment and the generally accepted mechanism of action for this class of compounds. Researchers and drug development professionals should exercise caution and seek more detailed proprietary data before making any decisions based on the limited information available in the public domain.

Aliconazole's Classification as an Imidazole Antifungal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical data specifically detailing the antifungal properties and experimental protocols for aliconazole are limited. To fulfill the request for an in-depth technical guide, this document uses luliconazole, a well-documented imidazole antifungal, as a representative example. The data and methodologies presented are based on published studies of luliconazole and are intended to illustrate the typical characteristics and evaluation of an imidazole antifungal.

Introduction to Imidazole Antifungals

The imidazole antifungals are a significant class of synthetic antifungal agents characterized by a five-membered diazole ring structure. They represent a cornerstone in the management of superficial and, to a lesser extent, systemic mycoses. Their broad-spectrum activity encompasses a range of pathogenic fungi, including dermatophytes, yeasts, and molds. This compound is classified within this group, and its antifungal activity is presumed to follow the characteristic mechanism of action of this class.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole agents is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[1][2] This inhibition is achieved by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3]

This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol.[3] By binding to the heme iron of the cytochrome P450 enzyme, imidazole antifungals block this critical step. The consequences of this inhibition are twofold: the depletion of ergosterol from the fungal membrane and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death or growth inhibition.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Imidazole Antifungals Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol->Toxic Sterol Accumulation ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound (Imidazole Antifungal) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition Ergosterol Depletion Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51)->Ergosterol Depletion Fungal Cell Death / Stasis Fungal Cell Death / Stasis Ergosterol Depletion->Fungal Cell Death / Stasis Toxic Sterol Accumulation->Fungal Cell Death / Stasis

Figure 1: Signaling pathway of imidazole antifungal action.

In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for luliconazole against various fungal pathogens, as determined by the broth microdilution method.

Table 1: In Vitro Activity of Luliconazole against Dermatophytes
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton rubrum590.00012 - 0.004-0.001-
Trichophyton mentagrophytes260.00024 - 0.002-0.001-
Epidermophyton floccosum10.001---
All Dermatophytes3200.00012 - 0.0025--0.00022

Data sourced from multiple studies.[4][5][6]

Table 2: In Vitro Activity of Luliconazole against Yeasts and Molds
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans100.031 - 0.13--0.055
Aspergillus fumigatus101≤0.0004 - 0.1250.0020.015-
Malassezia restricta-0.004 - 0.016---

Data sourced from multiple studies.[7][8][9][10][11]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro antifungal activity of imidazole antifungals, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12][13]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

  • Antifungal agent (e.g., luliconazole) powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: A stock solution of the antifungal agent is prepared by dissolving the powder in DMSO.

  • Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in the 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC of the test organism.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for yeasts or up to 96 hours for filamentous fungi.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.[4] This can be assessed visually or by using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare antifungal stock solution in DMSO B Perform serial dilutions in 96-well plates A->B D Inoculate microtiter plates with fungal suspension B->D C Prepare standardized fungal inoculum C->D E Incubate plates at 35°C F Read plates visually or with a spectrophotometer E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2: Experimental workflow for MIC determination.

Conclusion

This compound is classified as an imidazole antifungal, and as such, its mechanism of action is centered on the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity. While specific data for this compound is not widely available, the extensive research on related compounds like luliconazole provides a strong framework for understanding its expected antifungal properties. The potent in vitro activity of luliconazole against a broad range of pathogenic fungi, as determined by standardized experimental protocols, highlights the therapeutic potential of this class of antifungals. Further research and publication of data on this compound are needed to fully characterize its specific antifungal profile.

References

Methodological & Application

Application Note and Protocol: Quantification of Aliconazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Aliconazole. Due to the limited availability of published methods specific to this compound, this protocol has been adapted from validated methods for structurally similar imidazole antifungal agents, such as Luliconazole. This method is intended as a starting point for researchers and requires full validation for Alicon-azole to ensure its accuracy, precision, and suitability for the intended application.

Introduction

This compound is an imidazole antifungal agent used for the topical treatment of fungal infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used for the quantification of similar imidazole antifungal agents. These values provide an expected performance range for the proposed this compound method, but must be experimentally verified.

Table 1: Chromatographic Conditions and Performance

ParameterProposed Value
HPLC ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol: Water (85:15, v/v)[1]
Flow Rate1.0 mL/min[1]
Detection Wavelength296 nm[1]
Injection Volume20 µL
Column TemperatureAmbient (or 40°C for improved reproducibility)[1]
Retention TimeApproximately 4.2 min (subject to optimization)[1]

Table 2: Method Validation Parameters (Based on Luliconazole Data)

ParameterTypical Performance
Linearity Range2 - 60 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)~0.24 µg/mL[1]
Limit of Quantification (LOQ)~0.75 µg/mL[1]
Accuracy (% Recovery)98 - 102%[2]
Precision (%RSD)< 2%[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity > 99%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (Milli-Q or equivalent)

  • Formulations containing this compound (e.g., cream, lotion)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

Preparation of Sample Solutions (from a Cream Formulation)
  • Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to disperse the cream and dissolve the this compound.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for this compound.

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (e.g., 296 nm) Chromatography->Detection Integration Peak Integration & Area Measurement Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Validation_Pathway cluster_params Validation Parameters Method Proposed HPLC Method Specificity Specificity (Interference Check) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD LOQ Method->LOD_LOQ Robustness Robustness (Minor Changes) Method->Robustness Result Validated Analytical Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Robustness->Result

References

Standard operating procedure for Aliconazole synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

Aliconazole is an imidazole-based antifungal agent. This document outlines a proposed multi-step standard operating procedure (SOP) for the laboratory-scale synthesis of this compound, 1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole. The synthesis involves four main stages: the preparation of the phosphonium salt, the synthesis of the aldehyde intermediate, a Z-selective Wittig reaction to form the alkene backbone, and the final N-alkylation of imidazole.

Health and Safety

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Proposed Synthesis Pathway

The overall synthetic route is depicted in the workflow diagram below.

Aliconazole_Synthesis A 4-Chlorobenzyl chloride C (4-Chlorobenzyl)triphenylphosphonium chloride A->C Toluene, Reflux B Triphenylphosphine B->C J Phosphonium Ylide C->J THF, -78 °C D 2,4-Dichlorobenzyl chloride F 2,4-Dichlorobenzyl cyanide D->F Methanol, NaI (cat.) E Sodium Cyanide E->F H 2,4-Dichlorophenylacetaldehyde F->H 1. DIBAL-H, Toluene, -78 °C 2. H2O quench G Diisobutylaluminium hydride (DIBAL-H) G->H K 1-Chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene (Z-isomer) H->K I Strong Base (e.g., n-BuLi) I->J J->K Wittig Reaction N This compound K->N DMF, 0 °C to RT L Imidazole L->N M Base (e.g., NaH) M->N

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Chlorobenzyl)triphenylphosphonium chloride

This step involves the formation of the phosphonium salt from 4-chlorobenzyl chloride and triphenylphosphine.

Methodology:

  • To a solution of triphenylphosphine (26.2 g, 0.1 mol) in dry toluene (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzyl chloride (16.1 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid, (4-chlorobenzyl)triphenylphosphonium chloride, under vacuum.

Step 2: Synthesis of 2,4-Dichlorophenylacetaldehyde

This two-part step first involves the synthesis of 2,4-dichlorobenzyl cyanide, followed by its reduction to the corresponding aldehyde.

Part A: Synthesis of 2,4-Dichlorobenzyl cyanide

  • Dissolve 2,4-dichlorobenzyl chloride (19.5 g, 0.1 mol) in methanol (80 mL) in a round-bottom flask.

  • Add sodium cyanide (5.0 g, 0.102 mol) and a catalytic amount of sodium iodide (0.5 g).

  • Heat the mixture to reflux with stirring for 8 hours.

  • After cooling, remove the precipitated sodium chloride by filtration.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichlorobenzyl cyanide as an oil, which may solidify upon standing.

Part B: Reduction to 2,4-Dichlorophenylacetaldehyde

  • Dissolve 2,4-dichlorobenzyl cyanide (18.6 g, 0.1 mol) in dry toluene (200 mL) in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 110 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure to yield crude 2,4-dichlorophenylacetaldehyde. This product is often used immediately in the next step without further purification due to its potential instability.

Step 3: Z-Selective Wittig Reaction

This step forms the core alkene structure of this compound with the desired (Z)-stereochemistry.

Methodology:

  • Suspend (4-chlorobenzyl)triphenylphosphonium chloride (42.3 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL) in a three-necked flask under a nitrogen atmosphere.

  • Cool the suspension to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 40 mL, 0.1 mol) dropwise to form the deep red phosphonium ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of crude 2,4-dichlorophenylacetaldehyde (from Step 2) in dry THF (50 mL) dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate 1-chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene as a mixture of (Z) and (E) isomers. The (Z)-isomer is typically the major product under these conditions.

Step 4: N-Alkylation of Imidazole to form this compound

The final step is the attachment of the imidazole ring to the allylic chloride.

Methodology:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol, washed with dry hexanes) in dry dimethylformamide (DMF, 150 mL) in a three-necked flask under a nitrogen atmosphere, add a solution of imidazole (6.8 g, 0.1 mol) in dry DMF (50 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 1-chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene (Z-isomer, 32.8 g, 0.1 mol) in dry DMF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Data Presentation

The following table summarizes the expected quantities of reactants and the theoretical and expected yields for each step of the synthesis.

StepReactant 1Quantity (mol)Reactant 2Quantity (mol)ProductTheoretical Yield (g)Expected Yield (%)
14-Chlorobenzyl chloride0.1Triphenylphosphine0.1(4-Chlorobenzyl)triphenylphosphonium chloride42.385-95
2A2,4-Dichlorobenzyl chloride0.1Sodium Cyanide0.1022,4-Dichlorobenzyl cyanide18.690-95
2B2,4-Dichlorobenzyl cyanide0.1DIBAL-H0.112,4-Dichlorophenylacetaldehyde18.970-80
3Phosphonium Salt0.1Aldehyde~0.081-Chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene (Z)26.260-70
4Allylic Chloride (Z)0.05Imidazole0.05This compound18.250-60

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary.

Mandatory Visualizations

Signaling Pathway/Logical Relationship Diagram

Synthesis_Logic Start Starting Materials (Chlorinated Toluenes, PPh3, NaCN, Imidazole) Step1 Step 1: Phosphonium Salt Formation Start->Step1 Step2 Step 2: Aldehyde Synthesis Start->Step2 Step4 Step 4: N-Alkylation Start->Step4 Imidazole Step3 Step 3: Z-Selective Wittig Reaction Step1->Step3 Step2->Step3 Step3->Step4 Purification Purification (Column Chromatography) Step4->Purification FinalProduct This compound Purification->FinalProduct

Caption: Logical flow of the this compound synthesis.

Application Note: Cell Culture Techniques for Evaluating Aliconazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliconazole is an imidazole derivative with antifungal properties.[1] Like other azole antifungals, its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[2][3][4] Specifically, azoles target the enzyme lanosterol 14-α-demethylase (CYP51), disrupting membrane integrity and function, which ultimately leads to fungal cell death or growth inhibition.[2][3][4] While effective against fungal pathogens, it is crucial to evaluate the potential cytotoxic effects of this compound on mammalian cells to determine its safety profile for therapeutic use. This document provides detailed protocols for assessing this compound's cytotoxicity using standard in vitro cell culture-based assays, including the MTT, LDH, and Annexin V/PI apoptosis assays.

General Experimental Workflow

The evaluation of this compound cytotoxicity follows a standardized workflow, beginning with cell culture and treatment, followed by the application of specific assays to measure cell viability, membrane integrity, and apoptosis, and concluding with data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis CellCulture 1. Cell Seeding (e.g., 5x10^4 cells/well in 96-well plate) AliconazolePrep 2. This compound Dilution (Prepare serial dilutions) Treatment 3. Cell Treatment (Incubate cells with this compound for 24-72h) AliconazolePrep->Treatment AssaySelection 4. Select Assay(s) Treatment->AssaySelection MTT MTT Assay (Metabolic Activity) AssaySelection->MTT LDH LDH Assay (Membrane Integrity) AssaySelection->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) AssaySelection->Apoptosis DataAcquisition 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition DataAnalysis 6. Analysis (% Viability, IC50, % Apoptosis) DataAcquisition->DataAnalysis

Caption: Overall workflow for assessing this compound cytotoxicity.

Key Cytotoxicity Assays & Principles

Cytotoxicity can manifest through various cellular changes. Three common assays are recommended to provide a comprehensive profile of this compound's effects:

  • MTT Assay: Measures mitochondrial metabolic activity, indicating cell viability.[5][6]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7][8]

  • Annexin V/PI Assay: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]

G Start Cell Exposed to This compound LiveCell Viable Cell Start->LiveCell EarlyApoptosis Early Apoptosis Start->EarlyApoptosis MTT MTT Assay (Measures metabolic activity) LiveCell->MTT High Formazan Production LDH LDH Assay (Measures LDH release) LiveCell->LDH Low Extracellular LDH AnnexinV Annexin V/PI Assay (Measures membrane changes) LiveCell->AnnexinV Annexin V (-) PI (-) LateApoptosis Late Apoptosis / Necrosis EarlyApoptosis->LateApoptosis EarlyApoptosis->MTT Low Formazan Production EarlyApoptosis->AnnexinV Annexin V (+) PI (-) LateApoptosis->MTT Low Formazan Production LateApoptosis->LDH High Extracellular LDH LateApoptosis->AnnexinV Annexin V (+) PI (+)

Caption: Principles of key cytotoxicity assays and their target cell states.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • 96-well flat-bottom plates

  • Selected mammalian cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[11][12]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium.[5][12] Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[5][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to reduce background noise.[5]

  • Calculation:

    • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[8][13]

Materials:

  • 96-well flat-bottom plates

  • Selected mammalian cell line

  • Complete culture medium (preferably with low serum to reduce background LDH)

  • This compound stock solution

  • LDH cytotoxicity detection kit (containing substrate, cofactor, and dye)

  • Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control[14]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare three sets of control wells:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release with the drug solvent.

    • Maximum LDH Release Control: Add lysis solution 45 minutes before the end of the incubation period.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g (or 1000 RPM) for 5 minutes to pellet any detached cells.[14]

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[13][14] Add 100 µL of the LDH reaction mixture from the kit to each well.[14]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][15]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit).[7][15]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer, typically 490 nm.[7][14] A reference wavelength (e.g., 680 nm) can be used to correct for background.[15]

  • Calculation:

    • Percent Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes different cell populations. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[9]

Materials:

  • 6-well plates or T25 flasks

  • Selected mammalian cell line

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere overnight.[9] Treat cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin.[10] Combine all cells and centrifuge at ~300-500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[9]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17]

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)[10]

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)[9]

    • Necrotic cells: Annexin V (-) / PI (+)

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm) ± SDPercent Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.63 ± 0.0450.4
1000.31 ± 0.0324.8
IC50 (µM) ~50

IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.

Table 2: Membrane Damage Induced by this compound (LDH Assay)

This compound Conc. (µM)Mean Absorbance (490 nm) ± SDPercent Cytotoxicity (%)
0 (Spontaneous)0.15 ± 0.020
10.18 ± 0.033.3
100.35 ± 0.0422.2
500.68 ± 0.0558.9
1001.02 ± 0.0796.7
Max Release1.05 ± 0.06100

Table 3: Apoptosis and Necrosis Profile by Flow Cytometry (Annexin V/PI Assay)

This compound Conc. (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95.2 ± 1.52.1 ± 0.52.7 ± 0.8
1085.6 ± 2.18.3 ± 1.16.1 ± 1.0
5040.1 ± 3.545.5 ± 2.814.4 ± 1.9
10015.7 ± 2.230.3 ± 3.154.0 ± 4.5

References

Application Note: Utilizing Luliconazole as a Reference Standard in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides detailed protocols and data for utilizing Luliconazole as a reference standard in antifungal susceptibility testing. It is important to note that the initial query for "Aliconazole" yielded limited specific results, and it is highly likely that this was a misspelling of "Luliconazole," a well-documented imidazole antifungal agent. Therefore, this document focuses on Luliconazole, providing comprehensive information for its use in research and development settings.

Luliconazole is a topical imidazole antifungal drug known for its broad-spectrum activity against a variety of pathogenic fungi, including dermatophytes and Candida species.[1] Like other azole antifungals, its mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[2] Its potency and well-characterized activity make it a suitable reference standard for in vitro antifungal assays, particularly in the development of new antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Luliconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the synthesis of ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4][5]

By inhibiting lanosterol 14α-demethylase, Luliconazole disrupts the conversion of lanosterol to ergosterol.[2] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3][4] The consequences of this are twofold: the altered membrane becomes more permeable, leading to leakage of essential cellular components, and the accumulated toxic sterols further disrupt cellular processes, ultimately inhibiting fungal growth and replication.[2] This mechanism makes the ergosterol biosynthesis pathway a key target for antifungal drug development.

Quantitative Data: In Vitro Antifungal Activity of Luliconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Luliconazole against various Candida species, as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesIsolate SourceMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida spp. (vaginal isolates, HIV⁻)Vaginitis1 - 0.0630.51
Candida spp. (vaginal isolates, HIV⁺)Vaginal Candidiasis in AIDS patients2 - 0.0160.50.5
Candida spp. (neutropenic patients)Neutropenic patients2 - 0.016-1
Candida spp. (tracheal tubes)Tracheal tubes2 - 0.008-1
Candida glabrataVarious clinical sources-0.0151

Data compiled from a study by Taghipour et al., 2017.[6][7]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This protocol outlines the reference method for broth dilution antifungal susceptibility testing of yeasts, adapted for the use of Luliconazole as a reference standard.[8][9]

1. Preparation of Luliconazole Stock Solution:

  • Accurately weigh a suitable amount of Luliconazole reference standard.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 1600 µg/mL.

  • The stock solution should be stored at -70°C until use.

2. Preparation of Microdilution Plates:

  • Use standard 96-well, U-shaped microdilution plates.[8]

  • Prepare a serial twofold dilution of the Luliconazole stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

  • The final concentrations should range from 0.008 µg/mL to 4 µg/mL.[6]

  • Pipette 100 µL of each concentration into the appropriate wells.

  • Include a drug-free well for the growth control and a well with only medium for the sterility control.

3. Inoculum Preparation:

  • Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • Prepare a suspension of the yeast colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to each well of the microdilution plate (except the sterility control).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading and Interpretation of Results:

  • The MIC endpoint is determined as the lowest concentration of Luliconazole that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[10]

  • The growth control well should show distinct turbidity. The sterility control should remain clear.

  • Results can be read visually or with a spectrophotometer at a wavelength of 530 nm.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock Prepare Luliconazole Stock Solution (1600 µg/mL in DMSO) plates Prepare Serial Dilutions in 96-Well Plates stock->plates inoculate Inoculate Plates with Yeast Suspension plates->inoculate inoculum Prepare Yeast Inoculum (0.5 McFarland Standard) inoculum->inoculate incubate Incubate Plates (35°C for 24-48h) inoculate->incubate read Read Results (Visual or Spectrophotometer) incubate->read determine_mic Determine MIC (≥50% Growth Inhibition) read->determine_mic

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Lanosterol 14α-demethylase Disruption Disruption of Cell Membrane Integrity Luliconazole Luliconazole (Azole Antifungal) Luliconazole->Inhibition Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by Luliconazole.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aliconazole Resistance in Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Aliconazole resistance in clinical isolates of Trichophyton rubrum.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimentation.

Antifungal Susceptibility Testing

  • Question: My Minimum Inhibitory Concentration (MIC) values for this compound against T. rubrum are inconsistent. What could be the cause?

    • Answer: Inconsistent MIC values can arise from several factors. Firstly, ensure strict adherence to a standardized protocol such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.[1][2][3][4][5] Variations in inoculum preparation, incubation time, and temperature can significantly impact results. For T. rubrum, an incubation period of 5-7 days at 35°C is often required.[6] Secondly, the choice of medium can affect MIC values; RPMI 1640 is the standard, but some studies have used Sabouraud Dextrose Broth (SDB) which may result in different MICs.[7] Finally, ensure the quality and correct storage of your this compound stock solution.

  • Question: I am not seeing a significant difference in MICs between my suspected resistant and susceptible isolates. How can I confirm resistance?

    • Answer: If the MIC shift is not pronounced, consider the following:

      • Use a known potent efflux pump inhibitor: Co-incubate your isolates with a sub-inhibitory concentration of an ABC transporter inhibitor, such as milbemycin oxime (e.g., at 1.5 µg/mL). A significant drop in the MIC of this compound in the presence of the inhibitor is a strong indicator of efflux-mediated resistance.[7][8][9]

      • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of known ABC transporter genes associated with azole resistance in T. rubrum, such as TruMDR2 and TruMDR3.[7][8][9][10] A significant upregulation in the suspected resistant isolate compared to a susceptible control would confirm this resistance mechanism.

  • Question: My positive control for resistance (a known resistant strain) is showing susceptibility. What went wrong?

    • Answer: This could be due to a few reasons. The resistant phenotype may not be stable after repeated subculturing without the selective pressure of the antifungal agent. It is advisable to periodically re-confirm the resistance profile of your control strains. Also, double-check the concentration of your antifungal stock solution and the preparation of your dilution series.

Gene Expression Analysis (qRT-PCR)

  • Question: My qRT-PCR results for TruMDR2 and TruMDR3 expression are variable. How can I improve the reliability of my data?

    • Answer: To ensure reliable qRT-PCR results, consider the following:

      • RNA Quality: Use a robust RNA extraction method to obtain high-quality, intact RNA from T. rubrum. The quality can be assessed using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

      • Reference Gene Selection: The choice of reference genes for normalization is critical. Genes like β-actin (ACTB), β-tubulin (TUBB), and succinate dehydrogenase complex flavoprotein subunit A (SDHA) have been used as reference genes in dermatophyte studies. It is recommended to test a panel of potential reference genes and use a program like geNorm or NormFinder to select the most stable ones for your experimental conditions.[11][12][13]

      • Primer Design and Validation: Ensure your primers are specific and efficient. Primer efficiency should be between 90% and 110%. Run a melt curve analysis after each qRT-PCR run to check for primer-dimers and non-specific amplification.[11]

      • Biological and Technical Replicates: Use at least three biological replicates for each experimental condition and run each sample in triplicate (technical replicates) to ensure statistical significance.[10]

  • Question: I am not seeing upregulation of TruMDR2 or TruMDR3 in my resistant isolate. Are there other possible mechanisms?

    • Answer: Yes, while overexpression of TruMDR2 and TruMDR3 is a major mechanism, other factors could be involved.[7][8][9] These include:

      • Target site mutations: Although less common for azole resistance in T. rubrum compared to other fungi, mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, could play a role.

      • Upregulation of other transporters: While TruMDR2 and TruMDR3 are key, other ABC transporters or transporters from the Major Facilitator Superfamily (MFS) could also contribute to efflux.[7][8][9]

      • Alterations in the ergosterol biosynthesis pathway: Changes in the expression of other genes in this pathway can also contribute to reduced susceptibility.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Azoles against Susceptible and Resistant T. rubrum Isolates

Antifungal AgentT. rubrum Strain TypeMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC90 (µg/mL)Reference(s)
Itraconazole Susceptible≤0.125 - 2.00.262.0[14][15]
Resistant (TIMM20092)0.5--[7]
Voriconazole Susceptible0.05 - 0.1250.050.125[14]
Resistant (TIMM20092)0.063--[7]
Fluconazole Susceptible8 - 642.12-[14][15]
Luliconazole Susceptible≤0.00012 - 0.0020.000220.00098[16][17]

Table 2: Effect of an Efflux Pump Inhibitor on this compound MICs against a Resistant T. rubrum Isolate (TIMM20092)

Antifungal AgentTreatmentMIC (µg/mL)Fold Reduction in MICReference(s)
Voriconazole Voriconazole alone0.063-[7]
Voriconazole + Milbemycin Oxime (1.5 µg/mL)0.0154.2[7]
Itraconazole Itraconazole alone0.5-[7]
Itraconazole + Milbemycin Oxime (1.5 µg/mL)0.252.0[7]

Table 3: Relative Gene Expression of ABC Transporters in an Azole-Resistant T. rubrum Isolate (TIMM20092) compared to a Susceptible Isolate (CHUV1845)

GeneFold Change in Expression (Resistant vs. Susceptible)Reference(s)
TruMDR2 Significantly Upregulated[7][8][9]
TruMDR3 Significantly Upregulated[7][8][9]

Experimental Protocols

1. Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M38-A2)

This protocol is a guideline and should be adapted based on specific laboratory conditions and the specific this compound being tested.

  • Materials:

    • T. rubrum isolates (clinical and control strains)

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well flat-bottom microtiter plates

    • Spectrophotometer

    • Incubator (35°C)

  • Procedure:

    • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 100 times the highest final concentration to be tested.

    • Preparation of Inoculum:

      • Grow T. rubrum on Sabouraud Dextrose Agar (SDA) at 30°C for 7-10 days until sporulation is observed.

      • Harvest conidia by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

      • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

      • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by adjusting to a specific optical density) and confirmed by viable plate counts.

    • Preparation of Microtiter Plates:

      • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations ranging from a clinically relevant low to high concentration (e.g., 0.015 to 16 µg/mL).

      • Add 100 µL of the standardized inoculum to each well.

      • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

    • Incubation: Incubate the plates at 35°C for 5-7 days.

    • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥80% inhibition) compared to the growth control.[6]

2. Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

  • Materials:

    • T. rubrum isolates (grown in SDB with and without sub-inhibitory concentrations of this compound)

    • RNA extraction kit suitable for fungi

    • DNase I

    • Reverse transcription kit

    • qPCR master mix (e.g., SYBR Green-based)

    • qPCR instrument

    • Primers for target genes (TruMDR2, TruMDR3) and reference genes (e.g., ACTB, TUBB, SDHA)

  • Procedure:

    • RNA Extraction: Extract total RNA from fungal mycelia using a suitable kit, following the manufacturer's instructions. Include a mechanical disruption step (e.g., bead beating) to efficiently lyse the fungal cells.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

    • qPCR:

      • Set up the qPCR reaction with the cDNA template, primers for the target and reference genes, and the qPCR master mix.

      • A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

      • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected reference genes.[11]

Mandatory Visualizations

Experimental_Workflow cluster_0 Isolate Preparation cluster_1 Antifungal Susceptibility Testing cluster_2 Investigation of Resistance Mechanisms cluster_3 Overcoming Resistance Isolate Clinical Isolate of Trichophyton rubrum Culture Culture on SDA (7-10 days, 30°C) Isolate->Culture AST Broth Microdilution (CLSI M38-A2) Culture->AST MIC Determine MIC of This compound AST->MIC Resistant Identify Resistant Isolates (High MIC) MIC->Resistant RNA_Extraction RNA Extraction Resistant->RNA_Extraction Inhibitor_Assay MIC Testing with Efflux Pump Inhibitor (e.g., Milbemycin Oxime) Resistant->Inhibitor_Assay Combination_Assay Synergy Testing with Other Antifungals Resistant->Combination_Assay qRT_PCR qRT-PCR for TruMDR2 & TruMDR3 RNA_Extraction->qRT_PCR Gene_Expression Analyze Gene Expression Levels qRT_PCR->Gene_Expression Resistance_Mechanism cluster_cell T. rubrum Cell cluster_resistance Resistance Mechanism cluster_intervention Intervention Strategy Aliconazole_in This compound (extracellular) Aliconazole_target Ergosterol Biosynthesis (ERG11) Aliconazole_in->Aliconazole_target Inhibition ABC_transporter ABC Transporters (TruMDR2, TruMDR3) Aliconazole_out This compound (efflux) ABC_transporter->Aliconazole_out Pumps out Inhibitor Efflux Pump Inhibitor (e.g., Milbemycin Oxime) Inhibitor->ABC_transporter Inhibits Signaling_Pathway Azole_Stress This compound Stress Sensor_Kinases Sensor Kinases (Putative) Azole_Stress->Sensor_Kinases Transcription_Factors Transcription Factors (e.g., AtrR homologs) Sensor_Kinases->Transcription_Factors Activation Gene_Expression Upregulation of TruMDR2 & TruMDR3 genes Transcription_Factors->Gene_Expression Induction ABC_Transporters Increased ABC Transporter (TruMDR2, TruMDR3) Production Gene_Expression->ABC_Transporters Drug_Efflux Enhanced this compound Efflux ABC_Transporters->Drug_Efflux

References

Technical Support Center: Enhancing Topical Aliconazole Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of topical Aliconazole formulations. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating topical this compound with high bioavailability?

A1: The primary challenges stem from this compound's physicochemical properties, similar to other azole antifungals. These include low aqueous solubility and high lipophilicity, which can limit its partitioning from the formulation into the stratum corneum and subsequent penetration into deeper skin layers.[1][2] Conventional formulations like creams and gels may not effectively overcome the skin's barrier function, leading to insufficient drug retention at the target site.[1]

Q2: Which advanced formulation strategies can enhance the topical bioavailability of this compound?

A2: Several advanced formulation strategies have proven effective for improving the dermal delivery of azole antifungals and can be applied to this compound. These include:

  • Vesicular Carriers: Liposomes, ethosomes, and niosomes can encapsulate this compound, improving its solubility and facilitating its transport across the stratum corneum.[3][4]

  • Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can increase skin hydration and form an occlusive film, enhancing drug penetration and providing controlled release.[5][6][7]

  • Microemulsions: These thermodynamically stable systems can enhance drug solubilization and skin permeation.

Q3: How do I choose the most suitable animal skin model for in vitro permeation testing (IVPT) of this compound?

A3: The choice of animal skin model is critical for obtaining clinically relevant data. Porcine (pig) ear skin is often considered the most suitable substitute for human skin in IVPT studies due to its anatomical and physiological similarities, including thickness, hair follicle density, and lipid composition.[5] While rodent skin is more readily available, it tends to be more permeable than human skin, which could lead to an overestimation of drug absorption.

Troubleshooting Guides

Formulation Development

Problem: Low entrapment efficiency of this compound in vesicular carriers (e.g., liposomes, ethosomes).

Possible Cause Troubleshooting Step
Inappropriate lipid composition Optimize the ratio of phospholipids to cholesterol. For ethosomes, vary the concentration of ethanol.
Suboptimal process parameters Adjust sonication time, homogenization speed, or extrusion pressure during preparation.
Drug precipitation during formulation Ensure the drug is fully dissolved in the organic phase before hydration. Consider using a cosolvent.

Problem: Particle aggregation and instability of nanoparticle formulations (e.g., SLNs).

Possible Cause Troubleshooting Step
Insufficient surfactant concentration Increase the concentration of the stabilizing surfactant (e.g., Poloxamer 188, Tween 80).
Inappropriate lipid selection Choose lipids with higher melting points or a mixture of solid and liquid lipids (for NLCs) to create a less ordered crystalline structure.[6]
High lipid concentration Optimize the lipid-to-drug ratio to prevent particle agglomeration.
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

Problem: High variability in permeation data between replicate Franz cells.

Possible Cause Troubleshooting Step
Inconsistent skin membrane thickness Use a dermatome to prepare skin sections of uniform thickness.
Air bubbles trapped beneath the membrane Ensure the receptor chamber is completely filled with degassed receptor medium and carefully mount the skin to avoid trapping air.
Inconsistent dosing Apply a consistent and uniform amount of the formulation to the donor chamber for each cell.
Leakage from the diffusion cell Check the integrity of the cell seals and clamps before starting the experiment.

Problem: No detectable this compound in the receptor medium.

Possible Cause Troubleshooting Step
Low drug release from the formulation Re-evaluate the formulation composition to enhance drug release.
Insufficient analytical sensitivity Develop a more sensitive analytical method (e.g., HPLC-MS/MS) for drug quantification.
"Sink" conditions not maintained Increase the solubility of this compound in the receptor medium by adding a small percentage of a non-ionic surfactant or cyclodextrin. Ensure the total amount of drug permeated does not exceed 10% of the saturation solubility in the receptor fluid.

Quantitative Data on Formulation Performance

The following tables summarize quantitative data from studies on econazole nitrate and luliconazole, which can be used as a reference for formulating this compound.

Table 1: Comparison of Physicochemical Properties of Different Azole Antifungal Formulations

Formulation TypeDrugParticle Size (nm)Entrapment Efficiency (%)Reference
EthosomesEconazole Nitrate202.85 ± 5.1081.05 ± 0.13[3]
Solid Lipid Nanoparticles (SLN)Econazole Nitrate~150~100[5][7]
TransethosomesEconazole Nitrate159.3 ± 4.378.3 ± 2.8[8]
Solid Lipid Nanoparticles (SLN)Luliconazole~344.392.13 ± 0.975[9]
InvasomesLuliconazole139.1 ± 4.3288.21 ± 0.82[2]

Table 2: Comparison of Ex Vivo Skin Permeation and Retention of Azole Antifungal Formulations

Formulation TypeDrugSkin ModelPermeation (% of applied dose)Retention (% of applied dose)Time (h)Reference
Transethosomal GelEconazole NitrateNot Specified17.53 ± 1.2038.75 ± 2.8824[8]
Multiple EmulsionEconazole NitrateHuman SkinSignificantly higher than commercial cream40-130 ppmNot Specified[10]
Invasomes GelLuliconazoleNot Specified2.47-fold higher than pure drug gelNot SpecifiedNot Specified[2]
EthosomesLuliconazoleRat SkinHigher than ointment and liposomeHigher than liposome and hydroalcoholic solution48[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing econazole nitrate-loaded SLNs.[5][7]

Materials:

  • This compound

  • Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Method:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a general procedure for conducting IVPT studies.

Materials:

  • Franz Diffusion Cells

  • Excised skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • This compound formulation

  • Magnetic stirrer

  • Water bath

Method:

  • Skin Preparation: Thaw the excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells. If necessary, use a dermatome to obtain skin sections of uniform thickness.

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the assembled cells in a water bath set to 32 ± 1°C for at least 30 minutes.

  • Dosing: Apply a known quantity of the this compound formulation uniformly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as HPLC.[12][13][14][15][16][17][18]

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Skin Samples

This protocol is a general guideline and should be optimized and validated for this compound. It is based on methods for other azole antifungals.[12][13][14][15][16][17][18][19]

Materials:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium acetate)

  • This compound reference standard

  • Solvents for extraction (e.g., methanol, acetonitrile)

Method:

  • Skin Extraction: After the permeation study, dismount the skin from the Franz cell. If required, separate the epidermis and dermis. Mince the skin sample and extract this compound using a suitable organic solvent with the aid of sonication or homogenization.

  • Sample Preparation: Centrifuge the extract to pellet any tissue debris. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (likely around 220-300 nm for azoles).

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound. Quantify the amount of this compound in the skin samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_ivpt In Vitro Permeation Testing (IVPT) cluster_analysis Analysis & Data Interpretation A This compound Formulation (e.g., SLNs, Ethosomes) B Physicochemical Characterization (Size, Zeta Potential, EE%) A->B C Franz Diffusion Cell Setup B->C Optimized Formulation D Skin Permeation Study C->D E Sample Collection D->E F HPLC Analysis of Samples E->F G Data Analysis (Flux, Permeation Profile) F->G H Bioavailability Assessment G->H

Caption: Experimental workflow for evaluating topical this compound formulations.

troubleshooting_pathway Start Low Bioavailability Observed Formulation Is Entrapment Efficiency Low? Start->Formulation Permeation Is Skin Permeation Low? Formulation->Permeation No OptimizeFormulation Optimize Formulation Parameters (Lipids, Surfactants, Process) Formulation->OptimizeFormulation Yes Enhancers Incorporate Permeation Enhancers Permeation->Enhancers Yes NewSystem Consider Alternative Delivery System (e.g., Ethosomes vs. SLNs) Permeation->NewSystem No, but still low ReEvaluate Re-evaluate Bioavailability OptimizeFormulation->ReEvaluate Enhancers->ReEvaluate NewSystem->ReEvaluate

Caption: Troubleshooting pathway for low this compound bioavailability.

References

Optimizing Aliconazole dosage for in vitro antifungal testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Aliconazole dosage for in vitro antifungal testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: As an imidazole derivative, this compound is presumed to function similarly to other azole antifungals.[5] The primary mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway in fungi.[6][7] By disrupting this pathway, this compound depletes ergosterol, an essential component for maintaining the integrity of the fungal cell membrane.[6][7][8] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[6][7]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound Block This compound->Block Lanosterol\n14α-demethylase Lanosterol 14α-demethylase Block->Lanosterol\n14α-demethylase Inhibits Disruption Membrane Disruption & Cell Death Lanosterol\n14α-demethylase->Disruption

Caption: Mechanism of action for azole antifungals.

Q2: Which international standards should I follow for this compound susceptibility testing?

A2: For reliable and reproducible results, it is crucial to follow established guidelines from standards development organizations. The most widely recognized are the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.[1][3][4][9] These documents provide detailed protocols for inoculum preparation, media, incubation conditions, and endpoint determination.[3][9]

Q3: What is the appropriate starting concentration range for testing this compound?

A3: For a novel imidazole, a broad concentration range is recommended for initial screening. Based on data for similar compounds like luliconazole, a range of 0.001 to 16 µg/mL is a suitable starting point for testing against common yeasts (Candida spp.) and molds (Aspergillus spp.).[10][11][12][13] The exact range should be refined based on preliminary results.

Q4: How is the Minimum Inhibitory Concentration (MIC) determined for azole antifungals?

A4: For azoles like this compound, the MIC is typically defined as the lowest drug concentration that causes a significant reduction in fungal growth compared to a drug-free control.[14] For yeasts, both CLSI and EUCAST recommend a ≥50% reduction in growth (turbidity) as the endpoint.[14] For molds like Aspergillus, the endpoint is often complete visual inhibition of growth.[14][15] This can be determined either by visual inspection or by using a spectrophotometer to read absorbance.[14][16]

Troubleshooting Guide

Q1: My MIC results for this compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent MIC values are a common issue and can stem from several factors:

  • Inoculum Size: The most critical variable is the starting inoculum concentration.[14] Too high or too low of a fungal suspension can significantly alter MIC results. Always standardize your inoculum using a spectrophotometer or hemocytometer to ensure it falls within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[9]

  • Media Composition: Ensure the testing medium, typically RPMI-1640, is prepared correctly, especially regarding the concentration of glucose and the pH, which should be buffered with MOPS.[15]

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation times (e.g., 24 hours for Candida, 48 hours for Aspergillus) and temperature (35°C).[17]

  • Endpoint Reading: Subjectivity in visual reading can lead to variability.[16] Using a microplate reader can help standardize the endpoint determination.[14]

Q2: I am observing fungal growth at high concentrations of this compound, above the determined MIC. What is happening?

A2: This phenomenon is known as paradoxical growth or the "Eagle effect" and has been observed with some antifungal agents, particularly echinocandins, but can also occur with azoles.[18] It is characterized by reduced fungal growth at the MIC, but a resurgence of growth at much higher concentrations.[18] While the exact mechanism is not fully understood, it is an in vitro effect that should be noted. If observed, report the MIC as the lowest concentration showing ≥50% growth inhibition and document the paradoxical growth at higher concentrations.

Q3: The quality control (QC) strain is giving an MIC value outside the acceptable range. What should I do?

A3: An out-of-range QC result invalidates the test run. Do not report patient or experimental isolate results. The following steps should be taken:

  • Verify the QC Strain: Ensure the correct ATCC reference strain was used and that its purity and viability are intact.

  • Check Reagents: Confirm that the drug stock solution was prepared correctly and that the media was not expired or improperly made.

  • Review Protocol: Meticulously review every step of the testing protocol, especially inoculum preparation and incubation conditions.[19]

  • Repeat the Test: Repeat the entire assay, including the QC strain. If the QC result is still out of range, it may indicate a systemic issue with the drug powder, water quality, or equipment.

Q4: There is no growth in my growth control wells. Why?

A4: Lack of growth in the drug-free control well points to a fundamental issue with the assay setup:

  • Inoculum Viability: The fungal inoculum may have been non-viable. Check the viability of the stock culture by plating it on a nutrient-rich agar.

  • Incorrect Media: The media may have been prepared incorrectly or may be contaminated with an inhibiting substance.

  • Incubation Conditions: The incubator may not be functioning at the correct temperature or humidity.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound In Vitro Testing

Fungal GroupGenus ExamplesRecommended Range (µg/mL)Reference Compound Data
YeastsCandida spp.0.015 - 16Luliconazole MICs generally range from <0.004 to >4 µg/mL.[12]
MoldsAspergillus spp.0.004 - 8Luliconazole MICs against Aspergillus can be very low, often ≤0.004 - 0.125 µg/mL.[12]
DermatophytesTrichophyton spp.0.001 - 4Luliconazole is highly active against dermatophytes, with MICs often ≤0.008 µg/mL.[12]

Table 2: Example Quality Control (QC) Ranges for Azole Antifungals

Note: As this compound-specific QC ranges are not established, these values for other azoles from CLSI/EUCAST guidelines should be used as a reference for performance validation.

QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole0.5 - 4
Candida krusei ATCC 6258Fluconazole16 - 128
Aspergillus fumigatus ATCC 204305Voriconazole0.12 - 0.5
Aspergillus flavus ATCC 204304Voriconazole0.25 - 2

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)

This protocol outlines the standardized method for determining the MIC of this compound against yeast isolates.

  • Preparation of this compound Stock:

    • Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Perform serial dilutions in DMSO to create intermediate stock solutions.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS, pH 7.0) into wells 2 through 12 of a 96-well microtiter plate.

    • In a separate tube, dilute the this compound stock solution 1:50 in RPMI-1640. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate for 24 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final standardized fungal suspension. The final volume in each well will be 200 µL, and the final inoculum will be 0.5-2.5 x 10³ CFU/mL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination (Reading the MIC):

    • Visually examine the plate or use a microplate reader at 530 nm.

    • The MIC is the lowest concentration of this compound that produces a ≥50% reduction in turbidity compared to the growth control in well 11.[14]

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare this compound Stock in DMSO P2 Create 2X Drug Dilutions in 96-Well Plate P1->P2 E1 Inoculate Plate with Fungal Suspension P3 Prepare Fungal Inoculum (0.5 McFarland) P4 Dilute Inoculum to Final Concentration P3->P4 P4->E1 E2 Incubate Plate (35°C, 24-48h) E1->E2 A1 Read Plate Visually or with Spectrophotometer E2->A1 A2 Determine MIC: ≥50% Growth Inhibition A1->A2

Caption: Broth microdilution experimental workflow.

References

Strategies to reduce Aliconazole-induced skin irritation in topical applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Aliconazole-induced skin irritation in topical applications.

Troubleshooting Guide: Common Issues in this compound Experiments

This guide addresses specific issues that may arise during the formulation and testing of topical this compound products.

Issue Potential Cause Recommended Action
High incidence of erythema and edema in animal studies. The vehicle used in the formulation may be causing irritation.Evaluate the irritation potential of the vehicle alone. Consider using a more biocompatible vehicle such as a hydrogel or a liposomal formulation.
The concentration of this compound may be too high.Perform a dose-response study to determine the optimal concentration that balances antifungal efficacy with minimal skin irritation.
The formulation has poor skin retention, leading to high local concentrations.Reformulate using a novel drug delivery system like liposomes or nanoparticles to improve skin penetration and localization, which can reduce the amount of free drug on the skin surface.[1]
Inconsistent results in in vitro skin irritation assays. The reconstructed human epidermis (RhE) model may not be suitable for the specific formulation.Ensure the chosen RhE model (e.g., EpiDerm™, epiCS®) is validated for the type of formulation being tested.[2]
Variability in the application of the test substance.Standardize the application procedure, including the amount of substance applied and the exposure time.
Interference of the test substance with the viability assay (e.g., MTT assay).If the test substance is colored or a direct MTT reducer, use appropriate controls and consider alternative viability assays.[3]
Positive patch test results in human subjects. Allergic contact dermatitis to this compound or an excipient in the formulation.Conduct patch testing with individual components of the formulation to identify the specific allergen.[4][5][6]
Cross-reactivity with other azole antifungals.Review the patient's history of sensitivity to other azole antifungals. Some azoles with similar chemical structures can cause cross-reactions.

Frequently Asked Questions (FAQs)

Formulation Strategies to Reduce Skin Irritation

Q1: What are the primary formulation strategies to minimize this compound-induced skin irritation?

A1: The primary strategies focus on advanced drug delivery systems to optimize the delivery of this compound to the target site while minimizing exposure to the superficial skin layers where irritation is most likely to occur. Novel approaches include:

  • Liposomes and Nanoparticles: Encapsulating this compound in liposomes or nanoparticles can enhance its penetration into the stratum corneum and localize its delivery, thereby reducing the concentration of free drug on the skin surface and minimizing irritation.[1][4] These carriers can also improve the stability of the active pharmaceutical ingredient (API).[4]

  • Microemulsions and Nanoemulsions: These systems can increase the solubility of poorly water-soluble drugs like this compound and improve their permeation through the skin, potentially allowing for lower effective concentrations.[7]

  • Hydrogels: Novel hydrogels can be used as a base for various formulations, including those containing nanoparticles or liposomes.[7] They are generally less irritating than conventional cream and ointment bases.[7]

Q2: Can the choice of excipients in the formulation influence skin irritation?

A2: Absolutely. Excipients such as preservatives, emulsifiers, and penetration enhancers can themselves be irritants or allergens.[8] It is crucial to select excipients with a low irritation potential and to test the final formulation for its overall irritation profile. In some cases, an excipient, such as sodium sulfite in a ketoconazole cream, has been identified as the cause of allergic contact dermatitis.[3]

Q3: Is co-administration of an anti-inflammatory agent a viable strategy?

A3: Yes, combining this compound with a topical corticosteroid can be beneficial, especially when inflammation is a significant component of the fungal infection.[9] The corticosteroid can help to quickly reduce inflammation and itching, which may also mitigate any irritation caused by the antifungal agent itself.[9] However, the use of combination antifungal and corticosteroid medications should be done with caution as the corticosteroid component can sometimes worsen fungal skin infections.[10]

Preclinical Assessment of Skin Irritation

Q4: What are the recommended in vitro methods for assessing the skin irritation potential of a new this compound formulation?

A4: The use of reconstructed human epidermis (RhE) models is a well-established in vitro method for skin irritation testing and is recognized by regulatory bodies like the OECD (OECD Test Guideline 439).[2][7] These 3D tissue models mimic the properties of the human epidermis.[11] The assessment typically involves applying the test formulation to the RhE tissue and then measuring cell viability (e.g., using the MTT assay) and the release of pro-inflammatory cytokines like IL-1α.[10][12] A significant reduction in cell viability or an increase in cytokine release indicates irritation potential.

Q5: What are the key considerations for conducting in vivo skin irritation studies?

A5: In vivo studies, typically conducted in rabbits according to OECD Test Guideline 404, involve applying the test substance to the skin and observing for signs of erythema (redness) and edema (swelling) over a period of 14 days.[13] It is essential to use a small application area and to include untreated skin as a control.[13] The reversibility of any observed skin reactions is also a critical endpoint.[13]

Q6: How can I differentiate between an irritant reaction and an allergic reaction to this compound?

A6: An irritant reaction is a direct toxic effect on the skin, while an allergic reaction is an immune-mediated response. Patch testing is the gold standard for diagnosing allergic contact dermatitis.[4][5][6] In this test, a small amount of the suspected allergen (this compound and other formulation components) is applied to the skin under occlusion for 48 hours, and the site is evaluated for a delayed hypersensitivity reaction (e.g., redness, papules, vesicles) at 48 and 96 hours.[5]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model

Objective: To assess the skin irritation potential of a topical this compound formulation.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, epiCS®)

  • Assay medium provided by the RhE model manufacturer

  • Test formulation of this compound

  • Negative control (e.g., phosphate-buffered saline)

  • Positive control (e.g., 5% sodium dodecyl sulfate)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates

Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissues in a multi-well plate with assay medium and pre-incubate at 37°C and 5% CO2 for at least one hour.

  • Application of Test Substance: Apply a sufficient amount of the this compound formulation, negative control, and positive control to the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: Thoroughly rinse the tissues with a buffered saline solution to remove the test substance.

  • Post-incubation: Transfer the tissues to a new multi-well plate with fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).[10]

  • MTT Assay: Transfer the tissues to a multi-well plate containing MTT solution and incubate for 3 hours. The viable cells will convert the MTT into a blue formazan salt.

  • Extraction: Extract the formazan salt from the tissues using isopropanol.

  • Measurement: Measure the optical density (OD) of the extracted formazan solution using a plate reader.

  • Calculation: Calculate the percentage of cell viability for each test substance relative to the negative control. A viability of ≤ 50% is typically classified as an irritant.[2]

Protocol 2: Cytokine Analysis for Inflammatory Response

Objective: To quantify the release of pro-inflammatory cytokines from RhE models following exposure to an this compound formulation.

Materials:

  • Assay medium collected from the in vitro skin irritation test (Protocol 1)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the desired cytokine (e.g., IL-1α, MIF)[14]

  • Microplate reader

Methodology:

  • Sample Collection: After the post-incubation period in Protocol 1, collect the assay medium from each well.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the collected medium to antibody-coated wells.

    • Incubating to allow the cytokine to bind.

    • Washing the wells.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance of each well using a microplate reader.

  • Quantification: Determine the concentration of the cytokine in each sample by comparing the absorbance to a standard curve. An increase in cytokine levels compared to the negative control indicates an inflammatory response.[12]

Protocol 3: Patch Testing for Allergic Contact Dermatitis

Objective: To determine if a delayed hypersensitivity reaction occurs in response to this compound or its formulation components.

Procedure:

  • Preparation: Small amounts of the test substances (e.g., this compound at an appropriate dilution, vehicle, and individual excipients) are applied to specialized patch test chambers.[6]

  • Application: The patches are applied to an area of clear skin, typically the back, and left in place for 48 hours.[5][9]

  • First Reading: After 48 hours, the patches are removed, and the skin is evaluated for any reaction.

  • Second Reading: A second evaluation is performed at 72 to 96 hours after the initial application, as allergic reactions can be delayed.[5][6]

  • Interpretation: Reactions are graded based on the presence and severity of erythema, papules, and vesicles. A positive reaction at the site of a specific substance indicates an allergy to that substance.

Visualizations

G cluster_formulation Formulation Strategies cluster_effect Mechanism of Irritation Reduction Aliconazole_API This compound (API) Novel_Carriers Novel Carriers (Liposomes, Nanoparticles) Aliconazole_API->Novel_Carriers Encapsulation Final_Formulation Topical Formulation Novel_Carriers->Final_Formulation Optimized_Vehicle Optimized Vehicle (e.g., Hydrogel) Optimized_Vehicle->Final_Formulation Reduced_Free_Drug Reduced Free Drug on Skin Surface Final_Formulation->Reduced_Free_Drug Enhanced_Penetration Enhanced Penetration to Target Site Final_Formulation->Enhanced_Penetration Improved_Stability Improved API Stability Final_Formulation->Improved_Stability Reduced_Irritation Reduced Skin Irritation Reduced_Free_Drug->Reduced_Irritation Enhanced_Penetration->Reduced_Irritation

Caption: Formulation strategies to reduce skin irritation.

G Start Start: New this compound Formulation In_Vitro_Screening In Vitro Screening (Reconstructed Human Epidermis) Start->In_Vitro_Screening Assess_Viability Assess Cell Viability (MTT Assay) In_Vitro_Screening->Assess_Viability Measure_Cytokines Measure Cytokines (e.g., IL-1α) In_Vitro_Screening->Measure_Cytokines Decision_1 Irritation Potential? Assess_Viability->Decision_1 Measure_Cytokines->Decision_1 In_Vivo_Testing In Vivo Testing (OECD 404 - Rabbit) Decision_1->In_Vivo_Testing Low Reformulate Reformulate Decision_1->Reformulate High Assess_Erythema_Edema Assess Erythema & Edema In_Vivo_Testing->Assess_Erythema_Edema Decision_2 Acceptable Irritation? Assess_Erythema_Edema->Decision_2 Clinical_Testing Clinical Testing (Patch Test) Decision_2->Clinical_Testing Yes Decision_2->Reformulate No End End: Safe Formulation Clinical_Testing->End

References

Technical Support Center: Enhancing the Long-Term Stability of Azole Antifungals in Solution (Focus on Luliconazole)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information primarily pertains to Luliconazole, a representative imidazole antifungal agent. The initial query for "Aliconazole" did not yield specific stability data, suggesting it may be a less common or alternative name. The principles of stability and degradation discussed here are generally applicable to many azole antifungals.

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stability of Luliconazole in solution.

Frequently Asked Questions (FAQs)

Q1: My Luliconazole solution has turned cloudy or formed a precipitate. What is the cause and how can I prevent it?

A1: Luliconazole has poor aqueous solubility.[1] Precipitation can occur due to several factors:

  • Solvent Choice: Luliconazole is sparingly soluble in aqueous buffers but has better solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2] For aqueous solutions, it is recommended to first dissolve Luliconazole in a minimal amount of a suitable organic solvent like DMF and then dilute it with the aqueous buffer.[2]

  • pH: The pH of the solution can significantly impact the solubility of azole antifungals. While specific data on the optimal pH for Luliconazole solution stability is limited, extreme pH values should be avoided.

  • Temperature: Storing the solution at low temperatures (e.g., refrigeration) might decrease the solubility of Luliconazole, leading to precipitation. It is generally recommended to store Luliconazole formulations at room temperature.[3][4]

  • Concentration: If the concentration of Luliconazole exceeds its solubility limit in the chosen solvent system, precipitation will occur.

Prevention:

  • Ensure the use of an appropriate solvent system. For aqueous applications, a co-solvent approach is often necessary.

  • Prepare solutions at a concentration well below the saturation point.

  • Store solutions at a consistent room temperature, avoiding freezing or excessive heat.[5][6]

Q2: I have observed a change in the color of my Luliconazole solution. What does this indicate?

A2: A change in color often indicates chemical degradation of the Luliconazole molecule. This can be triggered by exposure to light, incompatible excipients, or extreme pH conditions. It is crucial to investigate the cause, as the formation of degradation products can compromise the efficacy and safety of the solution.

Troubleshooting:

  • Photostability: Luliconazole is susceptible to photodegradation.[7] Always store Luliconazole solutions in amber-colored vials or protect them from light.[3][6]

  • Oxidation: Degradation can occur in the presence of oxidizing agents. Ensure all glassware is clean and free of residual oxidizing agents.

  • Purity of Solvents: Use high-purity solvents to avoid reactions with impurities.

Q3: My experimental results show a decrease in the potency of my Luliconazole solution over time. What are the likely causes?

A3: A decrease in potency is a direct consequence of Luliconazole degradation. The primary factors contributing to this are:

  • Hydrolysis: Luliconazole can degrade under both acidic and alkaline conditions.[8] The rate of degradation is influenced by the pH and temperature of the solution.

  • Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.[8]

  • Photodegradation: As mentioned, exposure to UV light can cause significant degradation.[7]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.[8]

To mitigate potency loss, it is essential to control these environmental factors during solution preparation, storage, and handling.

Q4: What are the recommended storage conditions for Luliconazole solutions to ensure long-term stability?

A4: Based on available data for Luliconazole formulations and pure compound:

  • Temperature: Store at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[4] Avoid freezing and excessive heat.[5][6]

  • Light: Protect from light by using amber glass containers or storing in the dark.[3][6]

  • Container: Keep the solution in a tightly closed container to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[3]

  • Aqueous Solutions: Aqueous solutions of Luliconazole are not recommended for storage for more than one day due to its limited stability and solubility.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation in Solution - Poor solubility in the chosen solvent. - Solution concentration is too high. - Storage at low temperatures.- Use a co-solvent system (e.g., DMF/aqueous buffer).[2] - Prepare a more dilute solution. - Store at a controlled room temperature.[4]
Discoloration of Solution - Photodegradation. - Oxidative degradation. - Reaction with impurities.- Store in a light-protected container.[3] - Use high-purity, de-gassed solvents. - Ensure cleanliness of all labware.
Loss of Potency/Activity - Hydrolysis (acidic or alkaline). - Oxidation. - Photodegradation. - Thermal degradation.- Maintain a neutral pH if possible. - Avoid exposure to oxidizing agents. - Protect from light and store at room temperature.[6]
Inconsistent Results - Inhomogeneous solution. - Degradation during experiment.- Ensure complete dissolution and thorough mixing before use. - Prepare fresh solutions for each experiment, especially for aqueous-based solutions.[2]

Data on Luliconazole Degradation

The following table summarizes the degradation of Luliconazole under various stress conditions as reported in the literature. This data is primarily from forced degradation studies used to validate stability-indicating analytical methods.

Stress Condition Parameters % Degradation Reference
Acidic Hydrolysis 1 M HCl at 70°C for 1 hour5.35%[9]
0.1 N HCl at 80°C for 1 hourLuliconazole is sensitive[8]
Alkaline Hydrolysis 0.01 M NaOH at room temp for 1 hourFormation of a major degradation product[9]
0.1 N NaOH at 80°C for 1 hourA degradation peak was observed[8]
Oxidative Degradation 3% H₂O₂ at 70°C for 1 hour~19.09%
30% H₂O₂ at 80°C for 1 hourA degradation peak was observed[8]
Thermal Degradation 70°C for 2 hours (in methanol)< 5%[10]
80°C for 1 hourStable[8]
Photolytic Degradation UV-C radiation for 0.25 hours~35%
UV-C radiation for 0.5 hours~45%

Experimental Protocols

Protocol 1: Forced Degradation Study of Luliconazole

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Luliconazole under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Luliconazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • Mix a known volume of the stock solution with an equal volume of 1 N HCl.

    • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[8]

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Alkaline Degradation:

    • Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[8]

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of 30% H₂O₂.

    • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[8]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place a known amount of Luliconazole powder or a solution in a tightly sealed vial.

    • Expose to a high temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[8]

    • If a solid was used, dissolve it in the mobile phase.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Photolytic Degradation:

    • Expose a Luliconazole solution in a transparent container to UV radiation (e.g., 254 nm) for a defined period.[10]

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Luliconazole

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Luliconazole and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.3% v/v triethylamine solution, pH adjusted to 3.0 with formic acid) in a ratio of approximately 37.5:62.5 (v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 296 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: 50°C.[9]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of Luliconazole at known concentrations to generate a calibration curve.

    • Inject the standard solutions and the samples from the forced degradation study.

    • Quantify the amount of Luliconazole and any degradation products by comparing the peak areas to the calibration curve. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Luliconazole Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress alkali Alkaline Hydrolysis stock->alkali Expose to Stress oxidative Oxidative Degradation stock->oxidative Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress photo Photolytic Degradation stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Sample Injection alkali->hplc Sample Injection oxidative->hplc Sample Injection thermal->hplc Sample Injection photo->hplc Sample Injection data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study of Luliconazole.

degradation_pathway cluster_products Degradation Products luliconazole Luliconazole dp_acid Acidic Degradants luliconazole->dp_acid Acidic Conditions (H+) dp_alkali Alkaline Degradants (e.g., Hydroxyacetamide derivative) luliconazole->dp_alkali Alkaline Conditions (OH-) dp_oxidative Oxidative Degradants luliconazole->dp_oxidative Oxidizing Agents (e.g., H2O2) dp_photo Photolytic Degradants luliconazole->dp_photo UV Light

Caption: Simplified degradation pathways of Luliconazole under various stress conditions.

References

Minimizing off-target effects of Aliconazole in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Aliconazole is limited in publicly available literature. Therefore, this guide extrapolates from the known properties of other imidazole antifungal agents. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an imidazole antifungal agent.[1] Like other imidazoles, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[3]

Q2: What are the potential off-target effects of this compound in mammalian cells?

The primary off-target effects of imidazole antifungals stem from their potential to inhibit mammalian cytochrome P450 (CYP) enzymes, which share some structural similarity with the fungal target.[4] This can lead to:

  • Hepatotoxicity: Inhibition of hepatic CYP enzymes can interfere with drug metabolism and lead to liver injury.[5]

  • Drug-Drug Interactions: Co-administration of this compound with other drugs metabolized by CYP enzymes can alter their plasma concentrations, potentially leading to toxicity or reduced efficacy.[6]

  • Endocrine Disruption: Inhibition of CYP enzymes involved in steroid hormone synthesis can lead to hormonal imbalances.[4]

  • Modulation of Cellular Signaling: Some imidazole antifungals have been shown to affect intracellular signaling pathways, such as the STAT3 pathway and calcium signaling, independent of their CYP inhibitory activity.[7][8]

Q3: How can I select an appropriate starting concentration for this compound in my cell-based assay?

A starting point for determining the optimal concentration is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay endpoint.[9] As a reference, the IC50 values for other imidazole antifungals against various fungal and mammalian targets are provided in the data tables below. It is crucial to use the lowest concentration that elicits the desired on-target effect while minimizing off-target toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
High cell death or cytotoxicity at expected effective concentrations. 1. Off-target toxicity due to inhibition of essential host cell enzymes (e.g., CYPs). 2. Solvent toxicity (e.g., DMSO). 3. Incorrect this compound concentration. 4. Cell line is particularly sensitive to the compound.1. Lower the concentration of this compound. 2. Perform a solvent toxicity control. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). 3. Verify the stock solution concentration and perform a serial dilution to test a wider range of concentrations. 4. Consider using a more resistant cell line or a cell line with lower expression of potential off-target proteins.
Inconsistent or non-reproducible results. 1. Variability in cell health and density. 2. Inconsistent drug concentration or treatment duration. 3. Plate edge effects. 4. Mycoplasma contamination.1. Ensure consistent cell seeding density and use cells in the logarithmic growth phase. 2. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. Use a consistent treatment duration. 3. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation. 4. Regularly test your cell lines for mycoplasma contamination.
Unexpected changes in cell morphology or phenotype unrelated to the intended target. 1. Off-target effects on cellular signaling pathways. 2. Cellular stress response.1. Investigate potential off-target signaling pathways known to be affected by imidazole antifungals (e.g., STAT3, calcium signaling). 2. Use lower, non-toxic concentrations of this compound. 3. Employ specific inhibitors of suspected off-target pathways to see if the phenotype is reversed.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound in aqueous media. 2. Interaction with media components.1. Ensure the final solvent concentration is sufficient to keep the compound in solution. 2. Consider using a different solvent or a formulation with solubilizing agents. 3. Test the solubility of this compound in your specific culture medium before starting the experiment.

Quantitative Data

Table 1: IC50 Values of Imidazole and Triazole Antifungals Against Fungal Targets

Compound Fungal Species Target IC50 (µM)
MiconazoleCandida albicansGrowth Inhibition0.057
KetoconazoleCandida albicansGrowth Inhibition~2.5
FluconazoleCandida albicansGrowth Inhibition0.010
LuliconazoleCandida albicansGrowth Inhibition0.087 - 0.706
ItraconazoleAspergillus fumigatusGrowth Inhibition~0.00089

Note: Data compiled from various sources.[10] IC50 values can vary significantly depending on the fungal strain, assay conditions, and endpoint measured.

Table 2: IC50 Values of Imidazole and Triazole Antifungals Against Mammalian Off-Targets

Compound Mammalian Target Cell Line/System IC50 (µM)
KetoconazoleCYP3A4Human Liver MicrosomesVaries (Potent Inhibitor)
KetoconazoleArachidonic acid lipoxygenases--
MiconazoleSTAT3 phosphorylationNCI-H23 & NCI-H1703 cells-
FluconazoleCYP17A1-lyaseRecombinant enzyme114 - 209
FluconazoleAromatase (CYP19A1)Recombinant enzyme28

Note: Data compiled from various sources.[2][7] These values highlight the potential for off-target interactions and should be considered when designing experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

Objective: To determine the concentration of this compound that inhibits a specific cellular process by 50%.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Reagents for the specific assay endpoint (e.g., CellTiter-Glo® for viability, specific antibody for western blot)

  • Multimode plate reader or other appropriate detection instrument

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement: Perform the assay to measure the desired endpoint according to the manufacturer's instructions.

  • Data Analysis: Plot the assay signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

Protocol 2: Validating Off-Target Effects on a Signaling Pathway (e.g., STAT3)

Objective: To determine if this compound affects the phosphorylation of STAT3.

Materials:

  • This compound

  • Cell line known to have an active STAT3 pathway

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and western blot apparatus

  • Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 3 hours).[7]

  • Cell Lysis: Wash the cells with ice-old PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-STAT3 and total STAT3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal. Compare the levels of phosphorylated STAT3 in treated versus control cells.

Visualizations

OnTarget_Pathway This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains

Caption: On-target mechanism of this compound.

OffTarget_Signaling cluster_mammalian_cell Mammalian Cell This compound This compound CYP_Enzymes Mammalian CYP450 Enzymes This compound->CYP_Enzymes Inhibits STAT3 STAT3 This compound->STAT3 Modulates Ca_Signaling Intracellular Ca2+ Signaling This compound->Ca_Signaling Modulates Drug_Metabolism Drug Metabolism CYP_Enzymes->Drug_Metabolism Regulates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Cell_Proliferation Cell Proliferation & Survival pSTAT3->Cell_Proliferation Promotes Ca_Signaling->Cell_Proliferation Regulates

Caption: Potential off-target effects of this compound.

Experimental_Workflow Start Start: Hypothesize Off-Target Dose_Response 1. Dose-Response Assay (Determine IC50) Start->Dose_Response Validate_Target 2. Target Engagement Assay (e.g., Western Blot for pSTAT3) Dose_Response->Validate_Target Phenotypic_Assay 3. Phenotypic Assay (e.g., Proliferation, Apoptosis) Validate_Target->Phenotypic_Assay Rescue_Experiment 4. Rescue Experiment (e.g., Overexpress target or use downstream activator) Phenotypic_Assay->Rescue_Experiment Conclusion Conclusion: Confirm or Refute Off-Target Effect Rescue_Experiment->Conclusion

Caption: Workflow for validating off-target effects.

References

Technical Support Center: Refinement of Aliconazole Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Aliconazole purification techniques. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended purification methods for crude this compound?

A1: For the initial purification of crude this compound, a combination of extraction and recrystallization is recommended. Given that this compound is soluble in dimethyl sulfoxide (DMSO), a suitable solvent system for recrystallization would involve dissolving the crude product in a minimal amount of hot DMSO or another appropriate polar solvent, followed by the gradual addition of an anti-solvent (a solvent in which this compound is poorly soluble) to induce crystallization as the solution cools. Column chromatography can also be employed for more refined purification.

Q2: How can I remove persistent impurities from my this compound sample?

A2: Persistent impurities in this compound, which may include starting materials, reagents, or byproducts from the synthesis, can often be removed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method is generally effective for separating closely related impurities from the final product. Method development will be necessary to optimize the mobile phase composition, column chemistry, and other chromatographic parameters for the best separation.

Q3: My this compound sample shows low purity after recrystallization. What could be the cause?

A3: Low purity after recrystallization can stem from several factors:

  • Inappropriate solvent choice: The chosen solvent may not have a steep enough solubility curve for this compound, leading to co-precipitation of impurities.

  • Cooling rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slower, more controlled cooling process is advisable.

  • Supersaturation level: If the solution is too concentrated, impurities may crystallize out along with the product.

  • Presence of isomeric impurities: Structural isomers formed during synthesis can be difficult to separate by simple recrystallization and may require chromatographic methods.

Q4: What are some common analytical techniques to assess the purity of this compound?

A4: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities with different chemical structures.

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overload; inappropriate mobile phase pH; column degradation.Decrease sample concentration; adjust mobile phase pH to ensure this compound is in a single ionic state; replace the column if it's old or has been used with harsh conditions.
Ghost Peaks Contaminants in the mobile phase or injector; carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase; implement a thorough needle wash protocol between injections.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; temperature variations.Ensure proper mixing and degassing of the mobile phase; check the pump for leaks or bubbles; use a column oven to maintain a constant temperature.
Recrystallization Issues
Problem Potential Cause Solution
Oiling Out (Formation of a liquid phase instead of crystals) The boiling point of the solvent is higher than the melting point of the solute; high concentration of impurities.Use a lower-boiling point solvent; perform a preliminary purification step (e.g., column chromatography) to remove excess impurities.
No Crystal Formation Solution is not sufficiently supersaturated; presence of substances that inhibit crystallization.Concentrate the solution by evaporating some of the solvent; try seeding the solution with a small crystal of pure this compound; add an anti-solvent.
Low Yield This compound has significant solubility in the mother liquor; premature crystallization during hot filtration.Cool the solution to a lower temperature to maximize precipitation; pre-heat the filtration apparatus to prevent premature crystallization.

Data Presentation: Comparison of Purification Techniques (Illustrative Data)

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques for this compound. This data is for illustrative purposes only and actual results may vary.

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Processing Time (hours)
Single Recrystallization 8595.2754
Double Recrystallization 8598.1608
Column Chromatography 8599.05512
Preparative HPLC 98>99.98024

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Identify a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., isopropanol, ethanol, or a mixture of solvents like DMSO/water).

  • Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Protocol 2: HPLC Purification of this compound
  • System Preparation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Develop a gradient elution method starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute this compound and separate it from impurities.

    • Flow Rate: Typically 1 mL/min for an analytical column, adjust for a preparative column.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance.

  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the fractions corresponding to the this compound peak based on the retention time determined from analytical runs.

  • Post-Purification Processing: Combine the collected fractions containing pure this compound. Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified solid product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolution in Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Filtration) cool->isolate dry Drying isolate->dry hplc_sample Prepare Sample for HPLC dry->hplc_sample If purity is insufficient pure Pure this compound dry->pure If purity is sufficient hplc Preparative HPLC hplc_sample->hplc collect Fraction Collection hplc->collect evaporate Solvent Evaporation collect->evaporate evaporate->pure

Caption: General experimental workflow for this compound purification.

impurity_sources cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities starting_materials Starting Materials synthesis_step Chemical Reaction starting_materials->synthesis_step unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm reagents Reagents reagents->synthesis_step residual_reagents Residual Reagents reagents->residual_reagents side_products Side Products / Isomers synthesis_step->side_products crude_product Crude this compound Product synthesis_step->crude_product unreacted_sm->crude_product side_products->crude_product residual_reagents->crude_product

Caption: Logical relationship of potential impurity sources in synthesis.

Overcoming solubility issues of Aliconazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aliconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of this compound's poor solubility in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an antifungal imidazole derivative that has been investigated for the topical treatment of superficial fungal infections.[1][2] Like many drugs in the azole class, this compound is a lipophilic molecule and is poorly soluble in water.[3][4] This low aqueous solubility can be a significant hurdle in research and formulation development, as it can lead to limited bioavailability and therapeutic efficacy.[5][6] Any drug must be in a solution form at the site of absorption to be absorbed.[6]

Q2: What are the general approaches to improving the solubility of poorly water-soluble drugs like this compound?

A2: A variety of techniques can be employed to enhance the solubility of hydrophobic drugs.[5] These methods can be broadly categorized as physical and chemical modifications.[6]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the drug's crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions, eutectic mixtures).[6]

  • Chemical Modifications: These strategies involve changing the pH of the solution, using buffers, forming salts, or creating inclusion complexes, often with cyclodextrins.[6][7]

  • Use of Excipients: This is a common and effective approach that involves adding other substances (excipients) to the formulation, such as co-solvents, surfactants, and hydrotropic agents.[7][8]

Q3: In which solvents is this compound known to be soluble?

A3: While specific data for this compound is limited, related azole compounds are typically soluble in organic solvents. For example, Luliconazole is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3] this compound itself is reported to be soluble in DMSO.[9] For creating aqueous solutions, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMF or DMSO and then dilute the solution with the aqueous buffer of choice.[3]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound. The principles are derived from established methods for other poorly soluble azole antifungals.

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing solubility challenges with this compound.

G cluster_0 Problem Identification cluster_1 Initial Strategies cluster_2 Intermediate Strategies cluster_3 Advanced Formulation Strategies cluster_4 Outcome start This compound precipitates in aqueous buffer ph_adjust Is the compound ionizable? Adjust pH. start->ph_adjust Check pKa cosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol, PEG 300). start->cosolvent Simple approach surfactant Incorporate a surfactant (e.g., Tween 80, Pluronic F-68). ph_adjust->surfactant If pH change is insufficient or not feasible cosolvent->surfactant If more solubilization is needed complexation Use cyclodextrin complexation (e.g., HP-β-CD). surfactant->complexation For higher stability and solubility nanosuspension Formulate as a nanoparticle suspension. surfactant->nanosuspension For liquid dosage forms solid_dispersion Prepare an amorphous solid dispersion. complexation->solid_dispersion For solid dosage forms end_node Solubility Issue Resolved complexation->end_node solid_dispersion->end_node nanosuspension->end_node

Caption: Troubleshooting workflow for poor this compound solubility.

Q4: My this compound is not dissolving in my phosphate-buffered saline (PBS) solution. What is the first thing I should try?

A4: The first and simplest approach is to use a co-solvent.[8] This technique involves dissolving the this compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.[3]

  • Recommended Co-solvents: DMSO, DMF, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 300/400).

  • General Procedure:

    • Dissolve the required amount of this compound in a small volume of the chosen co-solvent (e.g., 10-20% of the final volume).

    • Once fully dissolved, add this organic solution dropwise to the aqueous buffer while vortexing or stirring continuously.

    • Caution: The final concentration of the organic solvent should be kept as low as possible, especially for cellular assays, as it may introduce toxicity. It is advisable to run a vehicle control in your experiments.

Q5: Adjusting the pH of my buffer did not improve solubility. Why, and what should I do next?

A5: The solubility of weakly basic or acidic drugs can often be increased by adjusting the pH to favor the ionized form, which is typically more water-soluble.[7] Azole antifungals are often weakly basic. For instance, the solubility of albendazole, another azole, is significantly higher at pH 2 than at neutral or basic pH.[10] If pH adjustment alone is ineffective, it may be because this compound's pKa is not in a range where pH changes in a physiologically compatible buffer system (pH 4-8) can cause significant ionization.

Your next step should be to try formulation-based approaches such as adding surfactants or creating inclusion complexes.[5][8]

Q6: What are cyclodextrins and how can they help solubilize this compound?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic (hydrophobic) central cavity.[11] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their central cavity, forming an "inclusion complex."[6] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]

Mechanism of Cyclodextrin Complexation

G cluster_0 Mechanism drug This compound (Hydrophobic Guest) p1 drug->p1 cd Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cd->p1 complex Soluble Inclusion Complex p2 complex->p2 Increased Aqueous Solubility p1->complex +

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Q7: I need to prepare a solid formulation. How can I improve the dissolution rate of this compound?

A7: For solid formulations, preparing an amorphous solid dispersion is a highly effective technique.[13][14] A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[14] By converting the crystalline drug into a higher-energy amorphous state, you can significantly increase its dissolution rate.[15]

  • Common Carriers: Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 6000), Poloxamers (Polaxamer 188), and Gelucire®.[14][16][17]

  • Preparation Methods: Solvent evaporation and hot-melt extrusion are two of the most common methods.[14][15] The solvent evaporation method is particularly useful for thermolabile compounds.[13]

Quantitative Data from Related Azole Antifungals

Due to the limited publicly available data on this compound, the following tables summarize solubility enhancement data for structurally similar azole antifungal drugs. These results illustrate the potential efficacy of these methods for this compound.

Table 1: Effect of pH and Surfactants on Albendazole Solubility (Data adapted from a study on Albendazole, a benzimidazole anthelmintic with similar solubility challenges)[10]

ConditionSolubility (µg/mL)Fold Increase (vs. pH 7)
pH 2 Buffer23.517.0
pH 4 Buffer1.81.3
pH 7 Buffer1.381.0
1% Tween 2042.030.4
1% β-cyclodextrin> 40.0 (approx.)> 29.0

Table 2: Dissolution Enhancement of Voriconazole via Solid Dispersions (Data adapted from a study on Voriconazole solid dispersions prepared by a combined hot melt and solvent evaporation method)[14]

FormulationDrug:Carrier RatioCarrier% Drug Release in 90 min
Pure Drug--< 20%
Solid Dispersion (FCG5)1:5Gelucire® 44/14100% (in 75 min)
Solid Dispersion (FCP5)1:5Polaxamer 188100%
Solid Dispersion (FSP5)1:5PVP K30~80%

Experimental Protocols

Here are detailed protocols for two common solubility enhancement techniques, based on methodologies reported for analogous compounds.

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex by the Kneading Method

(Adapted from protocols for Albendazole and Fluconazole)[11][17]

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Spatula

  • Oven or vacuum desiccator

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2). Calculate the required mass of each component.

  • Initial Mixing: Place the accurately weighed HP-β-CD into a mortar.

  • Kneading: Create a paste by adding a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the HP-β-CD and triturate with the pestle.

  • Drug Incorporation: Add the accurately weighed this compound powder to the paste.

  • Intensive Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the water-ethanol mixture as needed. The goal is a thick, homogeneous paste.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass tray. Dry the product at 40-50°C in an oven until a constant weight is achieved, or dry under vacuum at room temperature.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Storage: Store the resulting powder in a tightly sealed container, protected from moisture.

Protocol 2: Preparation of an this compound Solid Dispersion by the Solvent Evaporation Method

(Adapted from protocols for Voriconazole and Itraconazole)[14][15]

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30) to improve its dissolution rate.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Volatile organic solvent (e.g., methanol, dichloromethane, or a mixture)[15]

  • Beaker or flask

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Sieve

Methodology:

  • Ratio Selection: Decide on the drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[14]

  • Dissolution: Accurately weigh and dissolve both the this compound and the PVP K30 in a suitable volume of the organic solvent in a beaker. Stir using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Alternatively, the solvent can be evaporated using a water bath set to a temperature well below the solvent's boiling point (e.g., 40-60°C).

  • Drying: A solid mass or film will form on the walls of the flask. Further dry the solid mass in an oven at a controlled temperature (e.g., 50°C) for several hours or in a vacuum desiccator to ensure complete removal of any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle, and then pass the powder through a fine sieve (e.g., #60 or #80 mesh) to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to prevent moisture absorption, which could induce recrystallization of the amorphous drug.

References

Validation & Comparative

A Comparative Analysis of Luliconazole and Other Azole Antifungals Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of antifungal resistance necessitates a thorough evaluation of novel and existing antifungal agents. This guide provides a detailed comparison of the efficacy of luliconazole, a newer imidazole antifungal, against other commonly used azole antifungals, with a specific focus on their activity against resistant fungal strains. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action of Azole Antifungals

Azole antifungals, including both imidazoles (e.g., luliconazole, ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth.[1]

Comparative Efficacy Against Fungal Pathogens

Luliconazole has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes and Candida species.[3][4] Notably, studies have shown its efficacy against strains that have developed resistance to other azole antifungals.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of luliconazole compared to other azoles against various fungal isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: Comparative MICs of Luliconazole and Fluconazole against Candida Species [5]

OrganismAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans (n=26)Luliconazole0.007 - 20.510.45
Fluconazole0.25 - >1288647.8
Candida glabrata (n=5)Luliconazole0.007 - 0.50.0150.50.05
Fluconazole0.5 - 324323.5
Candida kefyr (n=3)Luliconazole0.015 - 1N/AN/A0.21
Fluconazole0.5 - 2N/AN/A1.0
Pichia kudriavzevii (C. krusei) (n=1)Luliconazole0.25N/AN/A0.25
Fluconazole64N/AN/A64
Candida stellatoidea (n=1)Luliconazole0.03N/AN/A0.03
Fluconazole1N/AN/A1.0

Table 2: In Vitro Activity of Luliconazole and Other Azoles against Trichophyton rubrum and Trichophyton mentagrophytes [3]

OrganismAntifungal AgentMIC Range (µg/mL)
Trichophyton rubrumLuliconazole0.00012 - 0.00049
Lanoconazole0.00024 - 0.00098
Terbinafine0.00049 - 0.002
Trichophyton mentagrophytesLuliconazole0.00012 - 0.00098
Lanoconazole0.00049 - 0.002
Terbinafine0.00049 - 0.002

Mechanisms of Fungal Resistance to Azoles

Fungal resistance to azole antifungals is a growing concern and can arise through several mechanisms:

  • Target site modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.

  • Efflux pumps: Fungi can develop or upregulate ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters that actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[6]

  • Alterations in the ergosterol biosynthesis pathway: Fungi may develop bypass pathways or alter other enzymes in the ergosterol synthesis cascade to compensate for the inhibition of lanosterol 14α-demethylase.

The development of resistance is often associated with the widespread and sometimes inappropriate use of antifungal agents in both medicine and agriculture.[7]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. A standardized methodology for this testing is crucial for obtaining reliable and comparable results.

Broth Microdilution Method (as per CLSI M27-S3)

This is a widely used method for determining the MIC of antifungal agents against yeasts.

  • Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized yeast suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Visualizations

Ergosterol Biosynthesis Pathway and Azole Action

Ergosterol_Biosynthesis Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (Target of Azoles) Ergosterol Ergosterol Intermediate->Ergosterol Other enzymes Azoles Azole Antifungals Azoles->Lanosterol Inhibition

Caption: The ergosterol biosynthesis pathway in fungi and the inhibitory action of azole antifungals.

Experimental Workflow for Antifungal Susceptibility Testing

AFST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Prepare Standardized Inoculum Fungal_Isolate->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilutions Prepare Serial Dilutions of Antifungal Agents Antifungal_Dilutions->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Growth Inhibition Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Report Report Determine_MIC->Report Report Results

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Conclusion

The available data suggests that luliconazole demonstrates potent in vitro activity against a range of fungal pathogens, including some strains that are resistant to older azole antifungals like fluconazole. Its efficacy, particularly against dermatophytes, appears to be a significant advantage. For researchers and drug development professionals, luliconazole represents a promising candidate for further investigation, especially in the context of developing new therapeutic strategies to combat the growing threat of antifungal resistance. Continued surveillance of resistance patterns and further comparative studies are essential to fully elucidate the clinical potential of luliconazole and other next-generation azoles.

References

Validating the Antifungal Efficacy of Luliconazole: A Comparative Analysis Based on CLSI Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antifungal activity of Luliconazole in accordance with the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI). Through a detailed presentation of experimental protocols, comparative performance data, and visual representations of its mechanism of action and testing workflow, this document serves as a vital resource for researchers engaged in the discovery and development of novel antifungal agents.

Abstract

Luliconazole, a novel imidazole antifungal agent, demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi. This guide outlines the standardized methodologies for validating its efficacy using the CLSI M27 guidelines for yeasts and M38 guidelines for filamentous fungi. Comparative data presented herein, benchmark Luliconazole against established antifungal drugs, highlighting its potential as a valuable therapeutic agent. The experimental workflows and the underlying mechanism of action are visually detailed to provide a clear and comprehensive understanding of its antifungal properties.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Luliconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. As an azole antifungal, its primary mode of action is the inhibition of the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, Luliconazole blocks the conversion of lanosterol to ergosterol. This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, inhibition of fungal growth and replication.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Luliconazole AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Lanosterol->DisruptedMembrane FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Luliconazole Luliconazole Inhibition Luliconazole->Inhibition Lanosterol_to_Ergosterol_label Lanosterol_to_Ergosterol_label Inhibition->Lanosterol_to_Ergosterol_label Inhibits

Mechanism of action of Luliconazole.

Experimental Protocols: CLSI-Guided Antifungal Susceptibility Testing

The following protocols are detailed summaries of the CLSI M27-A3 and M38-A2 guidelines for broth microdilution antifungal susceptibility testing of yeasts and filamentous fungi, respectively. These standardized methods are crucial for obtaining reproducible and comparable minimum inhibitory concentration (MIC) data.

CLSI M27-A3: Broth Microdilution Method for Yeasts (e.g., Candida albicans)

This method is the reference standard for testing the susceptibility of yeasts to antifungal agents.

1. Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The stock inoculum is then diluted 1:1000 in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

  • Luliconazole and comparator antifungal agents are prepared as stock solutions in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations should typically range from 0.015 to 16 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Reading of MICs:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

  • The results can be read visually or with a spectrophotometer.

CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus fumigatus)

This standard provides a reproducible method for testing the susceptibility of molds.[2][3]

1. Inoculum Preparation:

  • The fungal isolate is grown on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation.

  • The conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • The resulting conidial suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 3-5 minutes.

  • The upper homogenous suspension is collected and the turbidity is adjusted with a spectrophotometer at 530 nm to an optical density that corresponds to a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL after dilution in the test medium.

2. Preparation of Antifungal Agent Dilutions:

  • Similar to the M27-A3 protocol, serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared conidial suspension.

  • Growth and sterility controls are included.

  • The plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.

4. Reading of MICs:

  • For azoles like Luliconazole, the MIC is defined as the lowest drug concentration that shows complete inhibition of growth (100% inhibition).[4] For some drug-fungus combinations, a minimal effective concentration (MEC), the lowest concentration leading to the growth of small, rounded, compact hyphae, may be determined.

cluster_workflow Antifungal Susceptibility Testing Workflow (CLSI M27/M38) Start Start Inoculum Inoculum Preparation (Yeast or Fungal Spores) Start->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilution Preparation of Antifungal Serial Dilutions in Microtiter Plate Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Reading of Minimum Inhibitory Concentration (MIC) Incubation->Reading Data Data Analysis and Comparison Reading->Data End End Data->End

Experimental workflow for CLSI-based antifungal susceptibility testing.

Comparative In Vitro Activity of Luliconazole

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Luliconazole against common fungal pathogens, in comparison to other widely used antifungal agents. The data is presented as MIC50 and MIC90, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative Antifungal Activity against Candida albicans

Antifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Luliconazole 0.125 [5]0.25 [5]
Fluconazole0.5[1]32[1]
Voriconazole0.0078[1]2[1]

Table 2: Comparative Antifungal Activity against Aspergillus fumigatus

Antifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Luliconazole 0.002 [6]0.015 [6]
Voriconazole0.5[7]1[7]
Itraconazole1.506.00
Posaconazole0.0940.19

Note: The MIC values can vary depending on the specific isolates tested and the laboratory conditions. The data presented here is a compilation from published studies for comparative purposes.

Conclusion

Based on the standardized CLSI methodologies, Luliconazole exhibits potent in vitro antifungal activity against both yeast and filamentous fungi. Its low MIC values against key pathogens such as Candida albicans and Aspergillus fumigatus, often surpassing those of established antifungal agents, underscore its potential as a significant addition to the antifungal armamentarium. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate and validate the clinical utility of Luliconazole. The consistent application of CLSI guidelines is paramount for ensuring the accuracy and comparability of antifungal susceptibility data, which is essential for the successful development of new and effective antifungal therapies.

References

Head-to-Head Comparison: Azole Antifungals vs. Terbinafine in a Tinea Corporis Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals

Note: Initial searches for "Aliconazole" did not yield specific data in the context of a tinea corporis model. Therefore, this guide presents a comparative analysis between the well-documented azole antifungal, Luliconazole , and the allylamine antifungal, Terbinafine . This comparison provides representative data for the respective drug classes in the context of dermatophyte infections.

Executive Summary

Superficial fungal infections, such as tinea corporis (ringworm), represent a significant area of research in dermatology and infectious diseases. The development of effective topical antifungal agents is crucial for patient treatment and management. This guide provides a head-to-head comparison of two major classes of antifungal drugs, the azoles (represented by Luliconazole) and the allylamines (represented by Terbinafine), based on their performance in a preclinical tinea corporis guinea pig model. Both drug classes target the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, but at different enzymatic steps, leading to distinct pharmacological profiles.

Data Presentation: Efficacy in a Tinea Corporis Guinea Pig Model

The following table summarizes the key efficacy parameters of Luliconazole and Terbinafine in a Trichophyton mentagrophytes-induced tinea corporis model in guinea pigs.

Efficacy ParameterLuliconazole (1% Cream)Terbinafine (1% Cream)Key Findings
Mycological Cure Rate 100% mycologic cure achieved with a 4-day treatment regimen.[1]Required a longer treatment duration to achieve a comparable complete mycological cure.[1]Luliconazole demonstrated a more rapid fungal eradication from the infected skin.[1]
Clinical Efficacy (Lesion Score Reduction) Showed superior clinical efficacy compared to another azole, lanoconazole, and was comparable to terbinafine.[2]Demonstrated the highest clinical percent efficacy, although not statistically significant against luliconazole.[2][3]Both agents are highly effective in reducing the clinical signs of infection, such as erythema and scaling.
Drug Concentration in Stratum Corneum Achieved significantly higher concentrations in the stratum corneum after a single application (71.6µg/g).[4]Lower concentration in the stratum corneum after a single application (36.6µg/g).[4]Luliconazole's higher retention in the skin may contribute to its potent and rapid efficacy.[4]
Drug Release from Stratum Corneum Cumulative release was 4.5 times greater than with terbinafine.[4]Lower cumulative release from the stratum corneum.[4]Enhanced release of Luliconazole may lead to better bioavailability at the site of infection.[4]

Experimental Protocols

The following is a generalized protocol for a tinea corporis model in guinea pigs, based on established methodologies.

3.1. Animal Model and Inoculation

  • Animal Strain: Hartley strain guinea pigs are commonly used.

  • Infection Site Preparation: An area on the dorsum of the guinea pig is shaved. The site is then gently abraded to facilitate fungal invasion.

  • Inoculum: A suspension of Trichophyton mentagrophytes arthroconidia and mycelial fragments is prepared in a suitable vehicle (e.g., saline with a wetting agent).

  • Inoculation: A defined volume of the fungal suspension is applied to the abraded skin site.

3.2. Treatment Regimen

  • Treatment Initiation: Topical treatment typically commences a few days post-infection, once lesions are established.

  • Drug Application: A standardized amount of the test antifungal cream (e.g., 1% Luliconazole or 1% Terbinafine) or a vehicle control is applied to the infected area once daily.

  • Treatment Duration: The treatment period can vary, but is typically for a defined number of consecutive days (e.g., 4 to 14 days).

3.3. Efficacy Evaluation

  • Clinical Assessment: The severity of skin lesions is scored periodically based on parameters such as erythema, scaling, and crusting.

  • Mycological Assessment: At the end of the treatment and follow-up periods, skin scrapings or hair samples are collected from the infection site. These samples are then cultured on appropriate fungal media to determine the presence or absence of viable fungi (mycological cure).

  • Microscopic Examination: Techniques like scanning electron microscopy (SEM) can be used to visualize the clearance of fungal elements from hair shafts.[2]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G Experimental Workflow for Tinea Corporis Model cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase A Animal Acclimatization B Shaving and Abrasion of Dorsal Skin A->B C Inoculation with Trichophyton mentagrophytes B->C D Grouping of Animals (Treatment vs. Control) C->D E Daily Topical Application of Antifungal Agents D->E F Clinical Scoring of Lesions E->F G Mycological Culture of Skin Samples E->G H Microscopic Analysis (e.g., SEM) E->H I Data Analysis and Comparison F->I G->I H->I

Caption: Workflow of the in vivo tinea corporis model.

Signaling Pathway: Mechanism of Action

G Mechanism of Action: Azoles vs. Allylamines cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Drug Intervention cluster_2 Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Squalene_epoxidase Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Lanosterol_demethylase Lanosterol 14α-demethylase Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene_epoxidase Inhibits Luliconazole Luliconazole (Azole) Luliconazole->Lanosterol_demethylase Inhibits Squalene_acc Squalene Accumulation (Toxic) Membrane_disruption Fungal Cell Membrane Disruption Squalene_acc->Membrane_disruption Ergosterol_dep Ergosterol Depletion Ergosterol_dep->Membrane_disruption

Caption: Comparison of Terbinafine and Luliconazole signaling pathways.

Conclusion

Both Luliconazole and Terbinafine demonstrate high efficacy in the treatment of tinea corporis in a preclinical guinea pig model. Luliconazole, a representative azole, exhibits a more rapid onset of mycological cure, which may be attributed to its high retention and release from the stratum corneum.[1][4] Terbinafine, an allylamine, also shows excellent clinical and mycological efficacy.[2] The choice between these antifungal agents in a drug development program may depend on the desired speed of action and formulation characteristics. The distinct mechanisms of action, with Terbinafine inhibiting squalene epoxidase and Luliconazole inhibiting lanosterol 14α-demethylase, provide different strategic targets for antifungal therapy.

References

Unlocking Antifungal Synergy: A Comparative Guide to Azole Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents and other compounds, presents a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comparative analysis of the synergistic effects of common azole antifungals with various compounds, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Interactions

The synergistic effect of drug combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic.[1][2][3] The following tables summarize the FICI values for various azole combinations against different fungal pathogens from in vitro studies.

Azole Synergistic Partner Fungal Species FICI Range Reference
FluconazoleHarmine HydrochlorideCandida albicans (resistant)0.01 - 0.13[4]
FluconazoleAmantadine HydrochlorideCandida albicans (resistant)0.01 - 0.13[5]
FluconazoleAnidulafunginCandida albicans< 0.5[6]
VoriconazoleAnidulafunginAspergillus spp.Frequently < 0.5[7]
VoriconazoleSulfamethoxazoleCandida auris0.186 - 0.373[8]
ItraconazoleAnidulafunginAspergillus spp.Frequently < 0.5[7]
ItraconazoleSulfamethoxazoleCandida auris0.186 - 0.373[8]
PosaconazoleCaspofunginCandida albicansNot specified, but synergy observed[9]
Various AzolesTerbinafineScedosporium prolificans< 1 to 0.02[10]
Azole Combination Fungal Species Fold Reduction in MIC of Azole Reference
Fluconazole + Harmine HydrochlorideCandida albicans (resistant strain CA10)2048-fold[4]
Itraconazole + Harmine HydrochlorideCandida albicans (resistant strain CA10)512-fold[4]
Voriconazole + Harmine HydrochlorideCandida albicans (resistant strain CA10)512-fold[4]
Posaconazole + AZD8055Candida auris (azole-resistant)Up to 16-fold[11]

Experimental Protocols for Synergy Validation

The validation of synergistic interactions relies on standardized in vitro and in vivo experimental models.

In Vitro Synergy Testing

1. Checkerboard Assay: This is the most widely used technique to assess drug interactions in vitro.[12][13] It involves a two-dimensional dilution of two drugs in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Methodology:

  • Preparation of Drug Dilutions: Prepare serial dilutions of each drug in a suitable broth medium (e.g., RPMI 1640) in a 96-well microtiter plate. Drug A is typically diluted along the rows and Drug B along the columns.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination by visual inspection or spectrophotometric reading.

  • FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug A Serial Dilutions D Dispense Drugs into 96-well Plate A->D B Prepare Drug B Serial Dilutions B->D C Prepare Fungal Inoculum E Inoculate Plate C->E D->E F Incubate Plate (24-48h, 35°C) E->F G Read MICs F->G H Calculate FICI G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I

Fig. 1: Checkerboard Assay Workflow.

2. Time-Kill Curve Analysis: This method assesses the rate and extent of fungal killing over time when exposed to antifungal agents alone and in combination.

Methodology:

  • Inoculum and Drug Preparation: Prepare a standardized fungal inoculum and solutions of the antifungal agents at desired concentrations (e.g., at their MICs).

  • Incubation: Add the drugs (alone and in combination) to the fungal suspension and incubate.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Plating and Counting: Serially dilute the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[14]

In Vivo Synergy Validation

Animal models are crucial for confirming in vitro findings.[12]

  • Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used to evaluate the in vivo efficacy of antifungal combinations due to its cost-effectiveness and ethical advantages. Larvae are infected with the fungal pathogen and then treated with the antifungal agents alone or in combination. Survival rates and fungal burden are assessed.[4]

  • Murine Models: Mouse models of systemic or localized fungal infections are the gold standard for preclinical evaluation.[15] These models allow for the assessment of survival, tissue fungal burden, and other clinically relevant parameters.[12]

Signaling Pathways and Mechanisms of Synergy

Azole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p or CYP51), which is a key step in the ergosterol biosynthesis pathway.[16][17][18] This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[16][17]

Fig. 2: Azole Antifungal Mechanism of Action.

The synergistic effects observed with azoles in combination with other compounds arise from targeting multiple cellular pathways or overcoming resistance mechanisms.

Mechanisms of Synergy:

  • Targeting Different Pathways: Combining azoles with agents that target other essential fungal processes, such as cell wall synthesis (e.g., echinocandins) or folic acid biosynthesis (e.g., sulfamethoxazole), can lead to a more potent antifungal effect.[8][11]

  • Inhibition of Efflux Pumps: A common mechanism of azole resistance is the overexpression of efflux pumps that actively transport the drug out of the fungal cell.[19] Compounds that inhibit these pumps can restore azole susceptibility.[5]

  • Disruption of Stress Response Pathways: Fungi have evolved stress response pathways, such as the calcineurin pathway, to counteract the effects of antifungal drugs.[19] Inhibitors of these pathways can sensitize fungi to azoles.

G cluster_azole Azole Action cluster_partner Synergistic Partner Action A Azole B Inhibition of Ergosterol Synthesis A->B G Enhanced Antifungal Effect (Synergy) B->G C Partner Compound D Inhibition of Efflux Pumps C->D E Inhibition of Cell Wall Synthesis C->E F Disruption of Stress Response C->F D->G E->G F->G

Fig. 3: Mechanisms of Azole Synergy.

Conclusion

The combination of azole antifungals with other compounds represents a powerful strategy to combat fungal infections, particularly those caused by resistant strains. The data presented in this guide highlight several promising synergistic combinations. Further research, including well-designed clinical trials, is essential to translate these in vitro and in vivo findings into effective clinical therapies. The detailed experimental protocols and understanding of the underlying mechanisms of synergy provided here can serve as a valuable resource for researchers and drug development professionals in this critical area.

References

Comparative Analysis of Imidazole Antifungals: A Focus on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the workings of imidazole antifungal agents, with a comparative look at their efficacy and the experimental methods used to evaluate them. While specific comparative data for aliconazole remains limited in publicly available literature, this guide provides a comprehensive analysis of the broader imidazole class, using data from representative compounds to illustrate key mechanistic and performance differences.

Introduction to Imidazole Antifungals

Imidazole antifungals are a significant class of synthetic antimicrobial agents widely used in the treatment of superficial and systemic fungal infections. Their efficacy stems from a shared mechanism of action: the disruption of fungal cell membrane integrity. This is achieved through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound, as an imidazole derivative, is presumed to share this primary mechanism of action with other members of its class, such as ketoconazole, miconazole, and luliconazole. However, variations in the chemical structure of different imidazole compounds can lead to differences in their potency, antifungal spectrum, and clinical efficacy.

The Core Mechanism: Inhibition of Lanosterol 14-α-Demethylase

The primary target of all imidazole antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.

The nitrogen atom (N-3) in the imidazole ring of these drugs binds to the heme iron atom in the active site of the lanosterol 14-alpha-demethylase enzyme. This binding competitively inhibits the enzyme, leading to a cascade of downstream effects:

  • Depletion of Ergosterol: The inhibition of lanosterol 14-alpha-demethylase halts the production of ergosterol.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14-alpha-methylated sterols, such as lanosterol.

  • Disruption of Cell Membrane Integrity: The absence of ergosterol and the accumulation of abnormal sterols alter the physical properties of the fungal cell membrane, increasing its permeability.

  • Inhibition of Fungal Growth: The compromised cell membrane can no longer effectively regulate the passage of substances, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).

G General Mechanism of Action of Imidazole Antifungals cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Downstream Effects Lanosterol Lanosterol Lanosterol_14_alpha_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_14_alpha_demethylase Substrate Ergosterol Ergosterol Lanosterol_14_alpha_demethylase->Ergosterol Catalyzes conversion Ergosterol_Depletion Ergosterol Depletion Lanosterol_14_alpha_demethylase->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol_14_alpha_demethylase->Toxic_Sterol_Accumulation Imidazole_Antifungal Imidazole Antifungal (e.g., this compound, Ketoconazole) Imidazole_Antifungal->Lanosterol_14_alpha_demethylase Inhibits Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane_Disruption->Fungal_Growth_Inhibition

General mechanism of imidazole antifungals.

Comparative In Vitro Activity

The following tables summarize the comparative in vitro activities of luliconazole and other imidazole antifungals against common fungal pathogens, as reported in various studies.

Table 1: Comparative MIC Ranges (μg/mL) of Imidazoles against Candida albicans

Antifungal AgentMIC Range (μg/mL)Reference
Luliconazole0.031 - 0.13[1]
Ketoconazole< 0.03 - 0.25[1]
Miconazole< 0.03 - 0.13[1]
Clotrimazole< 0.03 - 0.13[1]

Table 2: Comparative MIC Ranges (μg/mL) of Luliconazole and Other Antifungals against Dermatophytes

Antifungal AgentTrichophyton rubrum MIC Range (μg/mL)Trichophyton mentagrophytes MIC Range (μg/mL)Reference
Luliconazole≤0.00012 - 0.002≤0.00012 - 0.002[1]
Ketoconazole0.016 - 0.130.031 - 0.25[1]
Miconazole0.031 - 0.50.063 - 1[1]
Clotrimazole0.031 - 0.250.031 - 0.5[1]

Experimental Protocols

1. Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.

  • Enzyme Source: Recombinant human or fungal (e.g., from Candida albicans) CYP51 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).

  • Substrate: Radiolabeled ([³H]) or non-radiolabeled lanosterol.

  • Incubation: The enzyme, substrate, and various concentrations of the test compound (e.g., this compound, ketoconazole) are incubated in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, NADPH.

  • Reaction Termination and Product Extraction: The reaction is stopped after a defined period (e.g., 30-60 minutes) by adding an organic solvent (e.g., ethyl acetate or hexane) to extract the sterols.

  • Analysis: The extracted sterols (substrate and product) are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (for radiolabeled substrate) or mass spectrometry (LC-MS/MS) for non-radiolabeled substrate.

  • Data Analysis: The percentage of inhibition of lanosterol demethylation is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for Lanosterol 14-α-Demethylase Inhibition Assay Prepare_Reaction_Mixture Prepare Reaction Mixture (Enzyme, Substrate, Buffer) Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Prepare_Reaction_Mixture->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add NADPH, Incubate at 37°C) Add_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction (Add Organic Solvent) Initiate_Reaction->Stop_Reaction Extract_Sterols Extract Sterols Stop_Reaction->Extract_Sterols Analyze_Products Analyze Products (HPLC or LC-MS/MS) Extract_Sterols->Analyze_Products Calculate_IC50 Calculate IC50 Value Analyze_Products->Calculate_IC50

Lanosterol 14-α-demethylase inhibition assay workflow.

2. Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized suspension of fungal conidia or yeast cells is prepared in a sterile saline solution, and the turbidity is adjusted to a specific standard (e.g., 0.5 McFarland).

  • Drug Dilution: A serial two-fold dilution of the antifungal agents is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. The reading can be done visually or using a spectrophotometer.

G Broth Microdilution Antifungal Susceptibility Testing Workflow Prepare_Inoculum Prepare Standardized Fungal Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of Antifungal Agents Serial_Dilution->Inoculate_Plates Incubate_Plates Incubate Plates (e.g., 35°C for 24-48h) Inoculate_Plates->Incubate_Plates Read_MIC Determine MIC (Lowest concentration with significant growth inhibition) Incubate_Plates->Read_MIC

References

Independent Verification of Luliconazole's Efficacy in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Luliconazole is a topical imidazole antifungal agent notable for its potent activity against a broad spectrum of pathogenic fungi, particularly dermatophytes. This guide provides an objective comparison of Luliconazole's preclinical performance with other antifungal agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evidence supporting Luliconazole's efficacy. Initial searches for "Aliconazole" did not yield relevant results; the following data is based on "Luliconazole," a widely studied antifungal agent.

Data Presentation: Comparative Efficacy of Luliconazole

The following tables summarize the in vitro and in vivo preclinical efficacy of Luliconazole in comparison to other antifungal agents.

Table 1: In Vitro Antifungal Activity of Luliconazole and Comparators

Fungal SpeciesLuliconazole MIC (µg/mL)Terbinafine MIC (µg/mL)Lanoconazole MIC (µg/mL)
Trichophyton mentagrophytes0.002 (Geometric Mean)[1]0.004 (Geometric Mean)[1]Not Reported
Trichophyton spp.2-4 times lower than lanoconazole[2]Not ReportedNot Reported

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of Luliconazole and Comparators in a Guinea Pig Model of Tinea Corporis

Treatment (0.5% concentration)Application DurationMycological Cure Rate (Negative Cultures)Reference
Luliconazole3 days70%[3]
Luliconazole7 days100%[3]
Terbinafine7 days30%[3]
Lanoconazole7 days50%[3]

Table 3: In Vivo Efficacy of Luliconazole and Efinaconazole in a Guinea Pig Model of Tinea Unguium (Onychomycosis)

TreatmentInfection Duration90% Efficacy Rate99% Efficacy RateReference
Luliconazole4 weeks83%0%[4]
Luliconazole8 weeks42%0%[4]
Efinaconazole4 weeks92%50%[4]
Efinaconazole8 weeks75%25%[4]

Experimental Protocols

Key Experiment: Guinea Pig Model of Dermatophytosis (Tinea Corporis)

This in vivo model is a standard for evaluating the efficacy of topical antifungal agents.

1. Animal Model:

  • Species: Hartley strain guinea pigs.

  • Housing: Animals are housed in individual cages under standard laboratory conditions.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Trichophyton mentagrophytes is a commonly used dermatophyte.

  • Culture: The fungus is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to achieve adequate sporulation.

  • Inoculum: A suspension of fungal elements (microconidia and hyphal fragments) is prepared in a suitable vehicle (e.g., sterile saline). The concentration is adjusted using a hemocytometer.[5]

3. Induction of Infection:

  • The dorsal skin of the guinea pigs is shaved to expose the skin.[5]

  • The prepared fungal inoculum is applied to the shaved area.

  • The infection is allowed to establish for a set period (e.g., 3 days) before treatment initiation, during which time erythematous and crusted lesions typically develop.[6][7]

4. Treatment Regimen:

  • Test Articles: Luliconazole cream (e.g., 1%) and comparator antifungal creams (e.g., terbinafine 1%) are used. A vehicle cream serves as the control.

  • Application: A specified amount of the cream is applied topically to the infected area once daily for a defined duration (e.g., 7 consecutive days).[6]

5. Efficacy Evaluation:

  • Clinical Assessment: The severity of skin lesions is scored based on parameters like erythema and crusting.[7]

  • Mycological Assessment: At the end of the treatment period, skin scrapings or hair samples are collected from the treated area.

    • Direct Microscopy (KOH test): Samples are examined under a microscope for the presence of fungal elements.

    • Fungal Culture: Samples are cultured on an appropriate medium to determine the presence of viable fungi. A negative culture indicates mycological cure.[3]

  • Quantitative PCR (qPCR): Can be used for the quantification of fungal burden.[1]

Mandatory Visualizations

Signaling Pathway of Luliconazole

Luliconazole, like other azole antifungals, targets the synthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10][11][12] Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase.[8][9][10][11][12] This disruption in the ergosterol biosynthesis pathway leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and leading to cell death.[8][9]

Luliconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase Lanosterol->Intermediate Lanosterol 14α-demethylase Luliconazole Luliconazole Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Luliconazole->Inhibition Lanosterol_to_Intermediate_edge Lanosterol_to_Intermediate_edge Lanosterol 14α-demethylase Lanosterol 14α-demethylase Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of action of Luliconazole in the fungal cell.

Experimental Workflow for Preclinical Antifungal Efficacy Testing

The following diagram illustrates a typical workflow for an in vivo preclinical study to evaluate the efficacy of a topical antifungal agent.

Experimental_Workflow cluster_setup Study Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Model Select Animal Model (e.g., Guinea Pig) Induce_Infection Induce Dermal Infection Animal_Model->Induce_Infection Fungal_Strain Prepare Fungal Inoculum (e.g., T. mentagrophytes) Fungal_Strain->Induce_Infection Establishment Allow Infection to Establish Induce_Infection->Establishment Group_Allocation Randomize into Treatment Groups (Luliconazole, Comparator, Vehicle) Establishment->Group_Allocation Treatment_Admin Administer Daily Topical Treatment Group_Allocation->Treatment_Admin Clinical_Eval Clinical Scoring of Lesions Treatment_Admin->Clinical_Eval Mycological_Eval Mycological Assessment (KOH, Culture, qPCR) Treatment_Admin->Mycological_Eval Data_Analysis Data Analysis and Comparison Clinical_Eval->Data_Analysis Mycological_Eval->Data_Analysis

Caption: Workflow for in vivo preclinical antifungal efficacy studies.

References

Reproducibility of Published In Vitro Studies on Luliconazole's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of published in vitro studies on the antifungal activity of Luliconazole, a topical azole antifungal agent. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of this compound. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.

Comparative Antifungal Activity of Luliconazole

Luliconazole has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes, Candida species, and various molds. Its efficacy is often compared to other azole antifungals, such as fluconazole and ketoconazole, as well as other classes of antifungals like terbinafine. The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, providing a quantitative comparison of Luliconazole's activity against various fungal pathogens.

Data Presentation

Table 1: In Vitro Activity of Luliconazole and Comparators against Trichophyton spp.

Fungal SpeciesAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrumLuliconazole590.00012–0.004-0.001[1]
Lanoconazole590.002–0.016-0.004[1]
Terbinafine590.004–0.063-0.031[1]
Bifonazole59>64->64[1]
Trichophyton mentagrophytesLuliconazole260.00024–0.002-0.001[1]
Lanoconazole260.002–0.008-0.004[1]
Terbinafine260.002–0.031-0.031[1]
Bifonazole2616–>64->64[1]
Trichophyton spp.Luliconazole-≤0.00012–0.002--[2][3]

Table 2: In Vitro Activity of Luliconazole and Fluconazole against Candida spp.

Fungal SpeciesAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansLuliconazole26---[4][5]
Fluconazole26---[4][5]
Candida glabrataLuliconazole5---[4][5]
Fluconazole5---[4][5]
Candida kefyrLuliconazole3---[4][5]
Fluconazole3---[4][5]
Pichia kudriavzevii (C. krusei)Luliconazole1---[4][5]
Fluconazole1---[4][5]
Candida stellatoideaLuliconazole1---[4][5]
Fluconazole1---[4][5]
All Candida IsolatesLuliconazole360.007–2--[4][5]
Fluconazole360.25–128--[4][5]
Candida albicans from various clinical sourcesLuliconazole1040.008–40.51[6][7]

Table 3: In Vitro Activity of Luliconazole against Nondermatophytic Molds

Fungal GenusAntifungal AgentMIC Range (µg/mL)Reference
NeoscytalidiumLuliconazole-[8]
FusariumLuliconazole-[8]
AspergillusLuliconazole-[8]
ScedosporiumLuliconazole-[8]
AlternariaLuliconazole-[8]

Experimental Protocols

The reproducibility of in vitro antifungal susceptibility testing is highly dependent on the standardization of experimental protocols. The majority of the cited studies adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27-A3/M38-A2)

The broth microdilution method is a widely used technique for determining the MIC of antifungal agents. The following is a generalized protocol based on CLSI standards:

  • Preparation of Antifungal Stock Solutions: Luliconazole and comparator drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Serial Dilutions: The stock solutions are serially diluted in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or spectrophotometrically. For azoles like Luliconazole, the endpoint is typically a 50% reduction in growth.[9]

The lack of standardized and reproducible methods for antifungal susceptibility testing has historically limited its clinical application.[10] However, the development of standardized protocols by bodies like the CLSI has significantly improved inter-laboratory agreement.[10][11]

Mechanism of Action and Experimental Workflow

Signaling Pathway: Azole Antifungal Mechanism of Action

Luliconazole, like other azole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for maintaining membrane integrity and function.[12][13][14][15] The primary target of azoles is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[12] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the cell membrane and inhibiting fungal growth.[12][15]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Luliconazole Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol_precursors 14α-methylated sterols (toxic precursors) Lanosterol->Ergosterol_precursors Lanosterol 14α-demethylase (Target Enzyme) Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Further Steps DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Ergosterol_precursors->DisruptedMembrane Accumulation leads to FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation Luliconazole Luliconazole (Azole Antifungal) Luliconazole->Inhibition G cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_drug Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions of Antifungal in 96-Well Plate prep_drug->serial_dilution prep_media Prepare RPMI-1640 Growth Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with ≥50% growth inhibition) read_results->determine_mic

References

Safety Operating Guide

Navigating the Disposal of Aliconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Aliconazole necessitates adherence to general best practices for chemical waste management. Researchers and drug development professionals should treat this compound as a potentially hazardous chemical and follow established protocols for the disposal of laboratory chemical waste.

Core Principles for Laboratory Chemical Waste Disposal

When direct disposal instructions for a chemical like this compound are unavailable, the following general procedures should be implemented to ensure safety and compliance:

  • Do Not Dispose in Regular Trash or Drains: Never dispose of chemical waste, including this compound, in the regular trash or down the sanitary sewer.[1][2][3] Improper disposal can lead to environmental contamination and may be illegal.[4][5]

  • Consult Your Institution's EHS: Your facility's Environmental Health and Safety department is the primary resource for guidance on hazardous waste management.[5] They can provide specific instructions for the collection, storage, and disposal of chemical waste generated in your laboratory.

  • Waste Characterization: Treat this compound as a hazardous waste. This is a precautionary measure to ensure the highest level of safety in handling and disposal.

  • Proper Containment: Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] Ensure the container material is compatible with the chemical waste.

  • Accurate Labeling: Clearly label all waste containers with a hazardous waste tag provided by your EHS department. The label should include the full chemical name of each constituent in the container.[5][6]

  • Safe Storage and Segregation: Store chemical waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] It is crucial to segregate incompatible waste types to prevent dangerous reactions.[1][7] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[7]

  • Arrange for Professional Disposal: Contact your institution's EHS to schedule a pickup for your hazardous waste.[2] Do not attempt to transport hazardous waste yourself.

Summary of Best Practices for Chemical Waste Disposal

For quick reference, the following table summarizes the essential do's and don'ts of managing laboratory chemical waste.

Do'sDon'ts
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.Do not pour chemical waste down the sink or dispose of it in the regular trash.[1][2][3]
Treat unknown or uncharacterized waste like this compound as hazardous.Do not mix incompatible waste streams.[1][7]
Use appropriate, labeled, and sealed containers for waste collection.[5][6]Do not overfill waste containers.
Store waste in a designated Satellite Accumulation Area.[6][7]Do not evaporate chemical waste as a method of disposal.[8]
Arrange for waste pickup through your institution's EHS program.[2]Do not transport hazardous waste yourself.

Disposal of Unused Medications in a Non-Laboratory Setting

For small quantities of unused this compound that might be considered more as unused medication rather than bulk laboratory waste, the following guidelines, adapted from the U.S. Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA), can be considered as a last resort if a chemical waste program is not available.

The preferred method for disposing of unused medicines is through a drug take-back program.[9][10][11] These programs provide a safe and environmentally sound way to dispose of unwanted medications.

If a take-back program is not accessible, follow these steps for household trash disposal:

  • Remove from Original Container: Take the medication out of its original packaging.[12][13]

  • Mix with an Undesirable Substance: Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][12][13] This makes the substance less appealing to children and pets and unrecognizable to anyone who might go through the trash.[14]

  • Seal in a Container: Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[10][12][13]

  • Dispose of in Household Trash: Throw the sealed container in your household trash.[10][13]

  • Protect Your Privacy: Scratch out all personal information on the prescription label of the empty container before recycling or disposing of it.[10][12]

Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of chemical waste, such as this compound, in a laboratory setting.

start Chemical Waste Generated (e.g., this compound) identify Identify Waste as Potentially Hazardous start->identify container Select Appropriate & Compatible Container identify->container label Label Container with Hazardous Waste Tag container->label store Store in Designated Satellite Accumulation Area label->store segregate Segregate from Incompatible Wastes store->segregate full Is Container Full? segregate->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes pickup Schedule & Await Waste Pickup contact_ehs->pickup end Proper Disposal Completed pickup->end

Caption: Laboratory Chemical Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.